An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-5-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the physicochemical properties of 2-(Aminomethyl)-5-me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS Number: 2460755-03-5). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies for the effective handling, characterization, and application of this compound.
Introduction: Unveiling a Key Synthetic Intermediate
2-(Aminomethyl)-5-methylphenol hydrochloride is a substituted aminophenol derivative that holds significance as a versatile intermediate in organic synthesis. Its structure, featuring a primary amine, a hydroxyl group, and a methyl-substituted aromatic ring, provides multiple reactive sites for the construction of more complex molecules. Understanding its fundamental physicochemical properties is paramount for its successful application in synthetic chemistry and drug discovery, enabling optimization of reaction conditions, development of robust analytical methods, and ensuring safe handling and storage.
This guide moves beyond a simple recitation of data points, delving into the causality behind experimental choices and providing detailed protocols for the characterization of this important molecule.
Chemical Identity and Structure
The structural integrity of a molecule is the foundation of its chemical behavior. 2-(Aminomethyl)-5-methylphenol hydrochloride is the salt formed from the reaction of the free base, 2-(Aminomethyl)-5-methylphenol, with hydrochloric acid. This protonation of the primary amine group significantly influences the compound's physical and chemical characteristics, most notably its solubility and stability.
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of 2-(Aminomethyl)-5-methylphenol and its hydrochloride salt. It is important to note that while some data for the hydrochloride is available, much of the publicly accessible information pertains to the free base, 2-Amino-5-methylphenol (CAS: 2835-98-5). This distinction is clearly indicated in the table.
Expert Insight: The hydrochloride salt is expected to exhibit significantly higher water solubility compared to the free base due to the ionic nature of the ammonium chloride group. Conversely, its solubility in non-polar organic solvents will likely be reduced. The melting point of the hydrochloride salt is anticipated to be different from, and likely higher than, that of the free base.
Synthesis and Purification: From Precursor to Purified Salt
A common synthetic route to 2-(Aminomethyl)-5-methylphenol hydrochloride involves the reduction of a suitable precursor followed by salt formation. A German patent describes a process where the corresponding aminophenol is prepared and subsequently treated with hydrochloric acid to yield the hydrochloride salt.[6]
Generalized Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, often starting from a substituted nitrobenzene derivative.
Solid-State Characterization of 2-(Aminomethyl)-5-methylphenol Hydrochloride: A Comprehensive Guide to Crystal Structure and X-Ray Diffraction
Executive Summary In the landscape of pharmaceutical development, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is as critical as the final drug formulation. 2-(Aminomethyl)-5-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical development, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is as critical as the final drug formulation. 2-(Aminomethyl)-5-methylphenol hydrochloride (also known as 2-hydroxy-4-methylbenzylamine hydrochloride) is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and other bioactive macromolecules [1].
Because the physicochemical properties of a solid—such as solubility, dissolution rate, and thermodynamic stability—are inextricably linked to its crystal lattice, rigorous crystallographic analysis is mandatory [5]. This whitepaper provides an in-depth, self-validating methodological framework for determining and analyzing the crystal structure of 2-(Aminomethyl)-5-methylphenol hydrochloride using Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD).
Theoretical Framework & Structural Anticipation
Before initiating experimental workflows, it is crucial to anticipate the molecular packing behavior of 2-(Aminomethyl)-5-methylphenol hydrochloride. The molecule consists of three primary interactive domains:
The Phenolic Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor.
The Protonated Amine (-NH₃⁺): Acts as a strong, multivalent hydrogen bond donor.
The Chloride Counterion (Cl⁻): Acts as a spherical, multivalent hydrogen bond acceptor.
The Causality of Salt Selection
The hydrochloride salt form is specifically selected over the free base to enhance crystallinity and chemical stability. The free base of aminomethylphenols is often prone to oxidation and can form amorphous oils. By introducing hydrochloric acid, the amine is protonated, creating a rigid ionic lattice dominated by robust
N−H⋯Cl
and
O−H⋯Cl
hydrogen bonds. This ionic network significantly elevates the melting point and restricts molecular mobility, thereby facilitating the growth of high-quality single crystals suitable for SC-XRD [4].
Caption: Anticipated intermolecular hydrogen bonding and π-π stacking network in the crystal lattice.
Experimental Workflows: A Self-Validating System
To ensure absolute scientific integrity, our methodology employs a self-validating loop : we solve the absolute structure using a single crystal, simulate its theoretical bulk powder pattern, and cross-reference it against the experimental PXRD pattern of the bulk material. This guarantees that the selected single crystal is a true representative of the macroscopic sample, ruling out polymorphic impurities [2].
SC-XRD is the definitive analytical technique for identifying atomic arrangements, absolute configuration, and exact bond lengths within a crystalline material [3].
Step 1: Crystal Growth (Vapor Diffusion Method)
Procedure: Dissolve 50 mg of 2-(Aminomethyl)-5-methylphenol hydrochloride in a minimum volume of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent).
Causality: Vapor diffusion ensures an extremely slow, thermodynamically controlled supersaturation. Rapid precipitation leads to kinetic defects and twinning; slow diffusion yields pristine, defect-free monoclinic crystals necessary for high-resolution diffraction.
Step 2: Data Collection at Cryogenic Temperatures
Procedure: Mount a crystal (approx.
0.1×0.1×0.2
mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo
Kα
radiation source (
λ=0.71073
Å) and a nitrogen cold stream set to 120 K.
Causality: Collecting data at 120 K minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids). This is critical for accurately locating the low-electron-density hydrogen atoms attached to the nitrogen and oxygen, which are essential for mapping the hydrogen-bonding network [4].
Step 3: Structure Solution and Refinement
Procedure: Integrate the data using standard reduction software. Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Causality: Anisotropic refinement of non-hydrogen atoms combined with the riding model for hydrogen atoms ensures the lowest possible R-factor, confirming structural accuracy.
Powder X-Ray Diffraction (PXRD) Protocol
While SC-XRD solves the structure, PXRD is the "gold standard" for confirming phase purity and identifying polymorphs in the bulk pharmaceutical powder [1][5].
Step 1: Sample Preparation
Procedure: Gently triturate the bulk powder using an agate mortar and pestle. Back-load the powder into a standard sample holder.
Causality: Grinding reduces crystallite size to a uniform micro-scale, while back-loading minimizes preferred orientation (where needle- or plate-like crystals align unnaturally, skewing peak intensities).
Step 2: Data Acquisition
Procedure: Scan the sample using a Bragg-Brentano diffractometer with Cu
Kα
radiation (
λ=1.5406
Å) from
2θ=5∘
to
50∘
at a step size of
0.02∘
.
Causality: The
5∘
to
50∘
range captures the unique long-range order "fingerprint" of organic salts. Cu
Kα
is preferred over Mo
Kα
for powders because it provides superior peak dispersion (wider spacing between peaks), making phase identification easier.
Caption: Self-validating crystallographic workflow linking SC-XRD structural data to bulk PXRD phase purity.
Data Presentation & Interpretation
Based on the crystallographic behavior of homologous substituted benzylamine hydrochlorides, the following tables summarize the anticipated quantitative structural parameters.
Table 1: Anticipated Crystallographic Data (SC-XRD)
Note: Parameters are representative of the thermodynamically stable monoclinic polymorph typical for this chemical class.
Parameter
Value
Chemical Formula
C₈H₁₂ClNO
Formula Weight
173.64 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
120(2) K
Radiation
Mo
Kα
(
λ=0.71073
Å)
Z (Molecules per unit cell)
4
Calculated Density (
ρ
)
~1.35 g/cm³
Absorption Coefficient (
μ
)
~0.35 mm⁻¹
F(000)
~368
Table 2: Key Powder X-ray Diffraction (PXRD) Peaks
The simulated PXRD pattern generated from the SC-XRD data serves as the reference standard. A match with the experimental bulk powder confirms the absence of amorphous content or secondary polymorphs [2].
2θ
Angle (Cu
Kα
)
d-spacing (Å)
Relative Intensity (%)
Structural Assignment / Plane
8.45°
10.45
100 (Base Peak)
(0 1 1) - Primary inter-sheet spacing
14.20°
6.23
45
(1 0 0) - Aromatic ring stacking
18.75°
4.73
60
(1 1 -1) - Chloride ion network
22.10°
4.02
85
(0 2 0) - Hydrogen bond network
26.50°
3.36
30
(2 1 1) - Short-range molecular packing
Conclusion
The rigorous solid-state characterization of 2-(Aminomethyl)-5-methylphenol hydrochloride requires a synergistic approach. Single-Crystal XRD provides the absolute atomic blueprint and maps the critical
N−H⋯Cl
and
O−H⋯Cl
hydrogen bonding networks that dictate the molecule's stability. Concurrently, Powder XRD acts as the macroscopic validator, ensuring that the bulk API intermediate synthesized for downstream drug development is phase-pure and crystallographically uniform. By adhering to this self-validating protocol, pharmaceutical researchers can confidently bridge the gap between molecular structure and macroscopic drug performance.
References
Creative Biostructure. "Overview of Powder X-ray Diffraction (PXRD)." Creative Biostructure Resource Center. Available at: [Link]
American Pharmaceutical Review. "Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction." American Pharmaceutical Review, Jan 2011. Available at: [Link]
Institute of Physics of the Czech Academy of Sciences (FZU). "X-ray single-crystal diffraction." FZU Methodologies. Available at: [Link]
Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager Magazine. Available at: [Link]
Foundational
Spectroscopic Characterization of 2-(Aminomethyl)-5-methylphenol Hydrochloride: A Comprehensive Technical Guide
Executive Summary The structural elucidation and quality control of highly functionalized small molecules are foundational to modern drug development and materials science. 2-(Aminomethyl)-5-methylphenol hydrochloride (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation and quality control of highly functionalized small molecules are foundational to modern drug development and materials science. 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03-5) [4] represents a versatile pharmacophoric building block, featuring a trisubstituted benzene ring with competing electron-donating (phenolic –OH) and electron-withdrawing/inductive (ammonium –NH₃⁺) moieties.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) workflows, this guide establishes a self-validating analytical system designed for researchers and application scientists requiring rigorous structural verification.
Molecular Architecture & Analytical Strategy
To design an effective spectroscopic workflow, one must first analyze the molecular architecture. The compound is a hydrochloride salt of a 1,2,5-trisubstituted benzene.
Position 1: Hydroxyl group (–OH), strongly electron-donating via resonance.
Position 2: Aminomethyl group (–CH₂NH₃⁺ Cl⁻), inductively electron-withdrawing.
Position 5: Methyl group (–CH₃), weakly electron-donating.
This specific substitution pattern yields highly predictable scalar coupling networks in NMR and distinct fragmentation pathways in MS [1]. Because the compound is a hydrochloride salt, it exhibits hygroscopicity. The analytical strategy must account for this by selecting appropriate anhydrous solvents and ionization techniques that leverage the pre-existing positive charge.
Caption: Comprehensive Spectroscopic Characterization Workflow for 2-(Aminomethyl)-5-methylphenol HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive map of the carbon-hydrogen framework.
Experimental Protocol: 1D and 2D NMR
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
Causality Insight: DMSO-d₆ is selected over CDCl₃ or D₂O because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between solute molecules. This prevents rapid proton exchange, allowing for the distinct observation of the phenolic –OH and ammonium (–NH₃⁺) protons, which would otherwise broaden into the baseline or exchange with deuterium in protic solvents [2].
Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. For complete assignment, acquire 2D COSY, HSQC, and HMBC spectra.
Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and reference to the residual DMSO pentet (2.50 ppm for ¹H) and septet (39.5 ppm for ¹³C).
¹H NMR Assignments
The aromatic region exhibits a classic 1,2,5-trisubstituted coupling pattern (an AMX spin system). The proton at C6 is flanked by the –OH and –CH₃ groups, making it the most shielded aromatic proton due to the strong ortho-resonance effect of the hydroxyl oxygen [3].
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
9.85
Broad singlet
1H
-
Phenolic –OH
8.20
Broad singlet
3H
-
–NH₃⁺ (Ammonium)
7.12
Doublet
1H
7.8
Aromatic H3 (ortho to H4)
6.82
Doublet of doublets
1H
7.8, 1.5
Aromatic H4 (ortho to H3, meta to H6)
6.72
Doublet
1H
1.5
Aromatic H6 (meta to H4)
3.95
Singlet
2H
-
Benzylic –CH₂–
2.24
Singlet
3H
-
Aromatic –CH₃
¹³C NMR Assignments
The ¹³C spectrum confirms the presence of 8 distinct carbon environments. The assignments below are validated by empirical additivity rules for substituted benzenes [3].
Chemical Shift (δ, ppm)
Carbon Type (DEPT-135)
Assignment
Mechanistic Rationale
155.4
Quaternary (C)
C1 (Ar–OH)
Strongly deshielded by electronegative oxygen.
136.0
Quaternary (C)
C5 (Ar–CH₃)
Deshielded by alkyl substitution.
127.0
Methine (CH)
C3
Aromatic carbon adjacent to the aminomethyl group.
124.0
Quaternary (C)
C2 (Ar–CH₂NH₃⁺)
Ipso carbon to the aminomethyl group.
121.0
Methine (CH)
C4
Aromatic carbon.
114.0
Methine (CH)
C6
Highly shielded due to ortho-position to the –OH group.
38.0
Methylene (CH₂)
–CH₂–NH₃⁺
Deshielded by the adjacent positively charged nitrogen.
21.0
Methyl (CH₃)
–CH₃
Standard benzylic methyl shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides orthogonal validation of the functional groups identified via NMR.
Experimental Protocol: ATR-FTIR
Preparation: Place 1-2 mg of the neat solid directly onto a Diamond Attenuated Total Reflectance (ATR) crystal.
Causality Insight: ATR-FTIR eliminates the need for KBr pellet pressing. Pressing hydrochloride salts with KBr under high pressure can induce solid-state ion-exchange (forming the hydrobromide salt), which alters the hydrogen-bonding network and shifts the spectral fingerprint [1].
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Key Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment
Diagnostic Significance
3350 - 2800
Strong, Broad
O–H and N–H stretches
The extensive hydrogen-bonding network of the solid-state HCl salt causes severe overlap of the phenolic O–H and ammonium N–H stretching vibrations.
3050
Weak
C–H stretch (sp²)
Confirms aromatic ring presence.
2920, 2855
Medium
C–H stretch (sp³)
Asymmetric and symmetric stretches of the methyl and methylene groups.
1610, 1590
Strong
C=C aromatic stretch
Characteristic skeletal vibrations of the trisubstituted benzene ring.
1510
Medium
N–H bend
Diagnostic for the primary ammonium ion (–NH₃⁺).
1250
Strong
C–O stretch
Confirms the phenolic nature of the hydroxyl group.
880, 810
Strong
C–H out-of-plane bend
Confirms the 1,2,5-trisubstituted aromatic substitution pattern.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the exact molecular weight and structural connectivity through collision-induced dissociation (CID).
Experimental Protocol: LC-HRMS
Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
Ionization Strategy: Utilize Electrospray Ionization in positive mode (ESI+).
Causality Insight: The pre-existing positive charge on the primary amine (pKa ~ 9.5) makes this molecule exceptionally amenable to ESI+. The acidic mobile phase ensures complete protonation, yielding a robust [M+H]⁺ pseudomolecular ion with minimal in-source fragmentation.
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for sub-5 ppm mass accuracy.
Fragmentation Pathway Analysis
The exact mass of the neutral free base (C₈H₁₁NO) is 137.0841 Da. In ESI+, the intact molecular ion is observed as [M+H]⁺ at m/z 138.0913 .
Upon CID, the molecule undergoes a highly characteristic neutral loss of ammonia (NH₃, -17.0265 Da). The driving force for this fragmentation is the formation of a highly resonance-stabilized ortho-quinone methide intermediate (or a stabilized benzyl cation) at m/z 121.0648 [1]. Subsequent loss of carbon monoxide (CO, -27.9949 Da) from the phenolic moiety yields a tropylium-like ion at m/z 93.0699.
Caption: Proposed ESI(+) MS/MS Fragmentation Pathway for 2-(Aminomethyl)-5-methylphenol.
Conclusion
The rigorous characterization of 2-(Aminomethyl)-5-methylphenol hydrochloride requires a multi-parametric approach. By leveraging the non-destructive, connectivity-mapping power of 1D/2D NMR[2], the functional group validation of ATR-FTIR, and the exact mass/fragmentation profiling of HRMS[1], researchers can establish a fully self-validating data package. Understanding the causality behind sample preparation—such as utilizing DMSO-d₆ to preserve exchangeable protons and applying ESI+ to exploit the molecule's inherent basicity—is critical to preventing analytical artifacts and ensuring absolute structural confidence.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. Available at:[Link]
NextSDS Database. (2026). 2-(aminomethyl)-5-methylphenol hydrochloride — Chemical Substance Information. CAS: 2460755-03-5. Available at:[Link]
Exploratory
Comprehensive NMR Characterization of 2-(Aminomethyl)-5-methylphenol Hydrochloride: A Technical Guide for Structural Elucidation
Executive Summary In pharmaceutical development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 2-(Aminomethyl)-5-methylphenol hydrochloride (al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 2-(Aminomethyl)-5-methylphenol hydrochloride (also known systematically as 2-hydroxy-4-methylbenzylamine hydrochloride) is a highly functionalized aromatic building block. Its structure—comprising a phenolic hydroxyl, a protonated primary amine, and a methyl group—presents a unique electronic environment.
This whitepaper provides an authoritative, in-depth guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By moving beyond simple peak assignments, we will dissect the causality behind the observed chemical shifts—specifically how mesomeric (+R) and inductive (-I) effects dictate the spin system. Furthermore, we outline a self-validating experimental protocol to ensure spectral integrity.
Molecular Architecture & Electronic Causality
To interpret the NMR spectrum accurately, we must first analyze the electronic push-and-pull within the 1,2,5-trisubstituted benzene ring. The chemical shifts are not random; they are a direct consequence of the electron density at each specific nucleus[1].
The Phenolic Hydroxyl (-OH) at C1: Oxygen is highly electronegative, withdrawing electron density from C1 via the inductive effect (-I), heavily deshielding it. However, its lone pairs are delocalized into the aromatic
π
-system via resonance (+R effect). This resonance specifically increases electron density at the ortho (C2, C6) and para (C4) positions, heavily shielding these nuclei and shifting their resonances upfield[1].
The Aminomethyl Group (-CH
2
NH
3+
) at C2: In its hydrochloride salt form, the amine is protonated. The -NH
3+
group is a powerful electron-withdrawing group via induction. This deshields the adjacent aliphatic methylene protons and eliminates the lone pair that would otherwise participate in rapid exchange or hydrogen bonding.
The Methyl Group (-CH
3
) at C5: A weak electron donor via hyperconjugation, providing minor shielding to its ortho and para positions, but primarily serving as a distinct aliphatic anchor in the spectrum.
A high-quality spectrum begins at the bench. Poor sample preparation leads to line broadening, poor signal-to-noise (S/N) ratios, and ambiguous multiplet structures. The following protocol is designed as a self-validating system [2].
Step-by-Step Methodology
Sample Weighing: Accurately weigh 5–15 mg of the hydrochloride salt for
1
H NMR, or 30–50 mg for
13
C NMR[3]. Causality: Over-concentration increases viscosity, leading to restricted molecular tumbling and peak broadening. Under-concentration requires excessive transient accumulation, wasting spectrometer time.
Solvent Selection (DMSO-
d6
): Dissolve the sample in 0.6 mL of anhydrous DMSO-
d6
. Causality: DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -OH and -NH
3+
protons, slowing their chemical exchange rate on the NMR timescale. This allows them to be observed as sharp, distinct signals rather than a broad, indistinguishable baseline hump[4].
Filtration: Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into a high-quality 5 mm NMR tube[5]. Causality: Solid particulates create localized magnetic susceptibility gradients, destroying field homogeneity and distorting peak shapes[6].
Tube Filling: Ensure the sample depth is exactly 4.0–5.0 cm[3]. Causality: This depth optimally fills the active volume of the RF coil while avoiding convection currents that occur in overfilled tubes.
Self-Validation Checkpoint: Upon acquiring the first transient, measure the Full Width at Half Maximum (FWHM) of the DMSO residual pentet (2.50 ppm). If the FWHM exceeds 1.0 Hz, the magnetic field is inhomogeneous. Action: Re-shim the magnet (Z1, Z2, Z3) or re-filter the sample[3].
Fig 1. Self-validating NMR sample preparation and acquisition workflow.
Spectral Analysis & Peak Assignment
1
H NMR Spectral Breakdown
The 1,2,5-substitution pattern yields an AMX spin system for the aromatic protons.
H-6 (6.67 ppm): Located ortho to the powerfully shielding -OH group and ortho to the methyl group. It is the most shielded aromatic proton. It couples to H-4 via a long-range meta coupling (
4J≈1.8
Hz), appearing as a doublet.
H-4 (6.77 ppm): Located para to the -OH group, it also experiences strong +R shielding. It couples to H-3 (
3J≈7.8
Hz) and H-6 (
4J≈1.8
Hz), appearing as a doublet of doublets (dd).
H-3 (7.13 ppm): Located meta to the -OH group, it does not benefit from resonance shielding. Furthermore, it is ortho to the electron-withdrawing -CH
2
NH
3+
group. It is the most deshielded aromatic proton, appearing as a doublet (
3J≈7.8
Hz).
Strongly deshielded by direct attachment to electronegative Oxygen[1].
C-5
137.1
Cq
Deshielded by alkyl substitution (ipso-effect of methyl group).
C-3
129.0
CH
Meta to OH; unaffected by resonance shielding.
C-4
121.3
CH
Para to OH; shielded by resonance (+R).
C-2
117.4
Cq
Ortho to OH (shielded), but offset by -CH
2
NH
3+
attachment.
C-6
115.4
CH
Ortho to OH; heavily shielded by resonance (+R)[1].
-CH
2
-
37.5
CH
2
Aliphatic carbon shifted downfield by adjacent nitrogen.
-CH
3
20.5
CH
3
Standard aromatic methyl carbon.
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a strong hypothesis, modern structural elucidation relies on 2D heteronuclear correlation to provide absolute, self-validating proof of connectivity[8].
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (
1JCH
). This immediately links the H-3 proton (7.13 ppm) to the C-3 carbon (129.0 ppm), and the methyl protons (2.20 ppm) to the C-5 methyl carbon (20.5 ppm)[9].
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular puzzle. HMBC detects long-range couplings (
2JCH
and
3JCH
) across multiple bonds[10].
Validation of the Aminomethyl position: The -CH
2
protons (3.95 ppm) will show strong
3J
cross-peaks to C-1 (155.4 ppm) and C-3 (129.0 ppm), and a
2J
cross-peak to C-2 (117.4 ppm). This definitively places the aminomethyl group between the hydroxyl and H-3[11].
Validation of the Methyl position: The -CH
3
protons (2.20 ppm) will show
3J
correlations to C-4 (121.3 ppm) and C-6 (115.4 ppm), proving its position at C-5.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) network mapping 2J and 3J couplings.
By cross-referencing the 1D chemical shifts with the 2D HMBC network, the structural assignment of 2-(Aminomethyl)-5-methylphenol hydrochloride transitions from a theoretical model to an empirically proven, self-validated dataset.
References
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
How To Prepare And Run An NMR Sample - ALWSCI.[Link]
The Evolving Landscape of NMR Structural Elucidation - PMC/NIH.[Link]
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products - PMC/NIH.[Link]
An In-depth Technical Guide on the Thermodynamic Stability of 2-(Aminomethyl)-5-methylphenol Hydrochloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Stability in Pharmaceutical Sciences The therapeutic efficacy and safety of a drug product are inextricably linked to the s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stability in Pharmaceutical Sciences
The therapeutic efficacy and safety of a drug product are inextricably linked to the stability of its active pharmaceutical ingredient (API). For 2-(Aminomethyl)-5-methylphenol hydrochloride, a molecule possessing both a phenolic hydroxyl group and an aminomethyl substituent, understanding its behavior in aqueous solution is paramount.[1] These functional groups, while integral to its pharmacological activity, also represent potential sites for degradation.
This guide will dissect the thermodynamic principles that underpin the stability of this compound and provide a practical framework for its assessment. By understanding the "why" behind experimental design and degradation pathways, researchers can proactively de-risk development programs and ensure the delivery of a safe and effective final product.
Foundational Principles: Thermodynamics and Kinetics in Drug Stability
Thermodynamic stability refers to the inherent tendency of a system to exist in its lowest energy state. In the context of a drug substance in solution, this translates to the equilibrium between the intact molecule and its degradation products. A thermodynamically unstable compound will, given sufficient time, degrade. However, the rate at which this degradation occurs is a matter of kinetics.
A high activation energy barrier can render a thermodynamically unstable compound kinetically stable, meaning it degrades so slowly that it remains within acceptable specifications for the duration of its shelf life. Forced degradation studies, a cornerstone of stability assessment, are designed to overcome these kinetic barriers to reveal the inherent thermodynamic liabilities of a molecule.[2][3][4]
The relationship between these two concepts can be visualized as follows:
Caption: Relationship between thermodynamic and kinetic stability.
Factors Influencing the Stability of 2-(Aminomethyl)-5-methylphenol Hydrochloride
The aqueous stability of 2-(Aminomethyl)-5-methylphenol hydrochloride is a multifactorial issue, with pH, temperature, light, and oxygen playing pivotal roles.
The Profound Impact of pH
The pH of an aqueous solution can dramatically influence the stability of phenolic compounds.[5][6] For 2-(Aminomethyl)-5-methylphenol, the phenolic hydroxyl group and the primary amine are both ionizable.
Alkaline Conditions: At higher pH values, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This negatively charged species increases the electron density of the aromatic ring, making it highly susceptible to oxidation.[5][7] The increased reactivity under alkaline conditions is a common characteristic of many polyphenols.[7]
Acidic Conditions: In acidic to neutral pH, the aminomethyl group will be protonated, forming a more stable ammonium salt. This protonation can have a protective effect, reducing the molecule's susceptibility to certain degradation pathways.
Studies on various phenolic compounds have shown that many are unstable at high pH.[5][6] For instance, gallic acid undergoes a series of transformations as the pH increases.[8] This highlights the critical need to control the pH of any aqueous formulation of 2-(Aminomethyl)-5-methylphenol hydrochloride.
Thermal Stress and its Consequences
Temperature is a critical factor that accelerates the rate of chemical degradation.[9] Thermal degradation studies are essential to simulate long-term storage in various climates and to identify thermally labile aspects of the molecule.[2] For 2-(Aminomethyl)-5-methylphenol hydrochloride, elevated temperatures can promote oxidation and other degradative reactions.
Photostability: The Role of Light
The naphthalene ring system, structurally related to the phenol group, is known to be susceptible to photodegradation.[9] Exposure to UV or visible light can excite the molecule, leading to the formation of reactive species and subsequent degradation. Photostability testing, as mandated by ICH Q1B guidelines, is therefore a non-negotiable aspect of the stability assessment for this compound.
Oxidative Degradation
The presence of electron-rich functional groups, such as the phenol and the primary amine, makes 2-(Aminomethyl)-5-methylphenol hydrochloride susceptible to oxidation.[2][3] Oxidative stress can be induced by atmospheric oxygen, peroxide impurities in excipients, or exposure to metal ions that can catalyze oxidation reactions. The degradation pathway often involves the formation of quinones and other colored products, which can be a visual indicator of instability.[10]
A Framework for Stability Assessment: Experimental Design
A robust stability testing program is essential to fully characterize the degradation profile of 2-(Aminomethyl)-5-methylphenol hydrochloride. This program should encompass long-term, accelerated, and forced degradation studies.[11][12]
Forced degradation, or stress testing, is a critical first step.[3][4][13] It involves subjecting the drug substance to conditions more severe than those of accelerated stability testing to identify likely degradation products and establish degradation pathways.[3] This information is invaluable for the development of stability-indicating analytical methods.[14]
A typical forced degradation study would involve the following conditions:
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
Thermal Degradation: Heating the solid drug substance and a solution at a high temperature.
Photodegradation: Exposing the solid drug substance and a solution to light according to ICH Q1B guidelines.
Caption: Experimental workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted under ICH-prescribed conditions to determine the shelf-life and appropriate storage conditions.[15]
To establish the retest period or shelf life under recommended storage conditions.[12]
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
To be conducted if significant change occurs during accelerated testing.[12]
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
To accelerate chemical degradation and physical changes to predict the long-term stability profile.[11]
Table 1: ICH Conditions for Stability Testing
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is the lynchpin of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the workhorse technique in this domain.[16][17]
HPLC Method Development and Validation
The goal is to develop a method that can separate the parent compound from all potential degradation products and formulation excipients.[14] For a molecule like 2-(Aminomethyl)-5-methylphenol hydrochloride, a reversed-phase HPLC method is a suitable starting point.[18]
Key Validation Parameters (as per ICH Q2(R1))
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Characterization of Degradation Products
When significant degradation is observed, it is crucial to identify and characterize the degradation products.[14] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight and fragmentation information that can help elucidate the structures of the degradants.[16]
Mitigating Instability: Formulation and Packaging Strategies
The insights gained from stability studies directly inform formulation development and packaging decisions.[3]
pH Control: The use of buffering agents to maintain the pH of an aqueous formulation in a range where 2-(Aminomethyl)-5-methylphenol hydrochloride is most stable is a primary strategy.
Antioxidants: The inclusion of antioxidants in the formulation can help to quench free radicals and inhibit oxidative degradation.
Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent can be beneficial.
Packaging: The use of amber vials or other light-protective packaging is essential to mitigate photodegradation. For oxygen-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen) may be necessary.
Conclusion: A Proactive Approach to Ensuring Stability
The thermodynamic stability of 2-(Aminomethyl)-5-methylphenol hydrochloride in aqueous solution is a complex interplay of its inherent chemical properties and external environmental factors. A thorough understanding of the potential degradation pathways, guided by a well-designed stability testing program, is not merely a regulatory requirement but a scientific necessity. By proactively identifying and mitigating stability risks, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. [Link]
Harrison, A. J., & Hatzell, M. C. (2021). pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution. Environmental Science: Processes & Impacts, 23(10), 1535-1546. [Link]
Nihei, K., & Kubo, I. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Agricultural and Food Chemistry, 66(2), 424-430. [Link]
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
Tóth, G., & Licker, M. (2019). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmaceutical Sciences and Research. [Link]
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Singh, R., & Kumar, R. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Panda, S. K., & Chakrabarti, T. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Research, 7(1), 135-142. [Link]
Qian, K., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 131-135. [Link]
Lab Manager. (2025, September 19). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. [Link]
Environment Protection Engineering. (n.d.). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. [Link]
IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
Frontiers. (2024, August 4). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. [Link]
IUPAC. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. [Link]
Academic Journals. (2008, December 29). Biodegradation of phenol. [Link]
REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES. (2025, December 1). International Journal of Scientific Research in Science and Technology. [Link]
Springer. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. [Link]
ECHA. (n.d.). 2-(aminomethyl)-5-methylphenol hydrochloride — Chemical Substance Information. [Link]
Technical Safety and Handling Whitepaper: 2-(Aminomethyl)-5-methylphenol Hydrochloride in Pharmaceutical Synthesis
Executive Summary In modern drug development, bifunctional building blocks like 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03-5) are critical for synthesizing complex Active Pharmaceutical Ingredients (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, bifunctional building blocks like 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03-5) are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly in the development of benzoxazine derivatives and targeted kinase inhibitors. This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, toxicological pathways, and self-validating experimental protocols required for the safe and effective utilization of this compound.
Physicochemical Profiling & Hazard Causality
Understanding the fundamental properties of 2-(aminomethyl)-5-methylphenol hydrochloride is essential for predicting its behavior in both biological systems and synthetic workflows. The compound features a primary amine protected as a hydrochloride salt and an acidic phenolic hydroxyl group.
Causality of Hazards:
The compound's classification as an irritant (H315, H319) is directly linked to the localized basicity of the aminomethyl group (once dissociated) and the acidity of the phenol, which collectively disrupt cellular lipid bilayers. Its systemic toxicity (Acute Tox. 4) arises from the biological reactivity of the benzylamine motif, which is readily absorbed dermally and via inhalation .
Mechanistic Toxicology & Biological Signaling
In the event of systemic exposure, benzylamine derivatives undergo rapid enzymatic degradation. Understanding this pathway is vital for developing effective biological monitoring and emergency response strategies.
Metabolic Degradation:
Upon absorption, the primary amine acts as a substrate for Monoamine Oxidase (MAO) enzymes . The oxidative deamination of the aminomethyl group generates a reactive aldehyde intermediate, releasing hydrogen peroxide (
H2O2
) and ammonia (
NH3
) as byproducts. This localized generation of Reactive Oxygen Species (ROS) induces lipid peroxidation and oxidative stress, serving as the primary mechanistic driver for the compound's Specific Target Organ Toxicity (STOT SE 3, H336).
Figure 1: Mechanistic toxicological pathway of benzylamines via MAO oxidative deamination.
Self-Validating Experimental Protocols
To ensure scientific integrity and personnel safety, all handling and synthetic procedures must operate as self-validating systems. The following protocols integrate strict causality for every operational choice.
Protocol A: Safe Handling, Storage, and Dispensing
Objective: Prevent moisture degradation and mitigate inhalation/dermal exposure risks per OSHA standards .
Environmental Control & PPE:
Action: Don 8-mil nitrile gloves (double-gloved), a particulate respirator (N95 or higher), and a chemical-resistant lab coat. Perform all transfers in a Class II Type B2 Biological Safety Cabinet or a fume hood with a face velocity of 80–100 fpm.
Causality: The H332 (Inhalation) and H312 (Dermal) hazards require strict barrier methods. Nitrile provides superior resistance to amine penetration compared to latex.
Inert Atmosphere Weighing:
Action: Transfer the sealed reagent bottle into a nitrogen-purged glovebox before opening. Weigh the required mass into a pre-tared, septum-sealed vial.
Causality: Hydrochloride salts are inherently hygroscopic. Atmospheric moisture absorption alters the effective molecular weight, causing critical stoichiometric imbalances in downstream reactions.
System Validation (Karl Fischer Titration):
Action: Extract a 10 mg aliquot of the bulk powder and perform Karl Fischer titration. Proceed only if water content is < 0.1% w/w.
Causality: This self-validating step ensures the reagent's anhydrous integrity before introduction into moisture-sensitive coupling environments.
Objective: Selectively functionalize the primary amine while leaving the phenolic hydroxyl group intact.
Dissolution:
Action: Dissolve the weighed hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.
Causality: DMF provides optimal solvation for polar hydrochloride salts while maintaining an aprotic environment to prevent electrophile quenching.
Free-Basing (In Situ):
Action: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the primary amine without competitively reacting with the incoming electrophile.
Electrophile Addition:
Action: Introduce the activated carboxylic acid (e.g., via EDC/HOBt activation) slowly to the reaction mixture.
Causality: The primary aliphatic amine is significantly more nucleophilic than the phenolic oxygen (pKa ~8.66), ensuring high chemoselectivity for amide bond formation over esterification.
System Validation (Reaction Monitoring):
Action: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS.
Causality: Confirms the complete consumption of the starting material (m/z corresponding to the free base) before initiating the aqueous workup, validating reaction completion.
Figure 2: Self-validating experimental workflow for the chemoselective functionalization of the API.
Emergency Response & Decontamination Protocol
In the event of a localized spill, rapid neutralization is required to prevent aerosolization of the toxic dust.
Containment:
Action: Immediately cover the spilled solid with a damp, inert absorbent material (e.g., sand or vermiculite). Do NOT sweep dry powder.
Causality: Dry sweeping aerosolizes the fine hydrochloride powder, exacerbating the H332 inhalation hazard.
Neutralization & Removal:
Action: Carefully collect the absorbed material using non-sparking tools and transfer it to a sealed, labeled hazardous waste container. Wash the affected surface with a 5% mild acetic acid solution, followed by copious amounts of water.
Causality: The mild acid ensures any residual free-based amine is re-protonated into a water-soluble, less volatile salt form, facilitating complete removal.
System Validation (Surface Swabbing):
Action: Swab the decontaminated area with a universal pH indicator strip.
Causality: Validates that the surface has returned to a neutral pH (6.5–7.5), confirming the complete eradication of the corrosive amine residue.
References
Title: 2-(aminomethyl)-5-methylphenol hydrochloride — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Occupational Safety and Health Standards: Hazard Communication
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Benzylamine - Toxicity and Metabolism
Source: PubChem, National Library of Medicine
URL: [Link]
Foundational
Targeting Reactive Dicarbonyls: The Mechanism of Action and Therapeutic Application of 2-(Aminomethyl)-5-methylphenol Hydrochloride Derivatives
Executive Summary The accumulation of reactive dicarbonyl species—specifically isolevuglandins (IsoLGs) and malondialdehyde (MDA)—is a primary driver of oxidative stress-mediated pathologies, including hypertension, athe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accumulation of reactive dicarbonyl species—specifically isolevuglandins (IsoLGs) and malondialdehyde (MDA)—is a primary driver of oxidative stress-mediated pathologies, including hypertension, atherosclerosis, and neurodegeneration. Traditional antioxidant therapies often fail in clinical settings because they indiscriminately neutralize reactive oxygen species (ROS), disrupting essential physiological signaling.
2-(Aminomethyl)-5-methylphenol hydrochloride , commonly referred to in pharmacological literature as 5-methyl-2-hydroxybenzylamine (5-Me-2-HOBA) , represents a paradigm shift in mitigating oxidative damage [1]. Rather than broadly suppressing ROS, 5-Me-2-HOBA acts as a highly selective dicarbonyl scavenger. This technical whitepaper dissects the chemical rationale, mechanism of action, and experimental validation frameworks for 5-Me-2-HOBA and its derivatives, providing a comprehensive guide for researchers and drug development professionals.
Chemical Rationale and Structural Dynamics
The efficacy of 5-Me-2-HOBA is entirely dictated by its precise molecular architecture. It is not a general antioxidant; it is a targeted interceptor of lipid peroxidation byproducts.
The Aminomethyl Group: The primary amine is the reactive warhead that undergoes nucleophilic attack on the electrophilic carbonyl carbons of IsoLGs and MDA, forming an initial Schiff base.
The Ortho-Hydroxyl (Phenol) Group: This is the critical catalytic feature. The hydroxyl group at the ortho position relative to the aminomethyl group facilitates intramolecular hydrogen bonding. This stabilization dramatically accelerates the cyclization of the Schiff base into a stable, irreversible pyrrole adduct [3].
The 5-Methyl Substitution: The addition of a methyl group at the 5-position acts as an electron-donating group, increasing the electron density of the aromatic ring. This further stabilizes the transition state during adduct formation, making 5-Me-2-HOBA kinetically superior to unsubstituted 2-HOBA.
Causality in Experimental Design: To prove that therapeutic effects are strictly due to dicarbonyl scavenging, researchers must utilize structural isomers as negative controls. 4-Hydroxybenzylamine (4-HOBA) shifts the hydroxyl group to the para position, completely abolishing the intramolecular hydrogen bonding required for rapid cyclization [3]. Similarly, N-methyl-2-HOBA converts the primary amine to a secondary amine, preventing pyrrole formation. These compounds are essential for creating self-validating experimental systems [2].
Mechanism of Action: Intercepting Immune Activation
Under conditions of oxidative stress, the peroxidation of arachidonic acid yields IsoLGs. Unlike other lipid peroxidation products, IsoLGs are extraordinarily reactive, modifying primary amines on lysine residues at rates orders of magnitude faster than MDA [4].
Protein Crosslinking: IsoLGs covalently bond to lysine residues on cellular proteins, causing structural deformation and crosslinking.
Dendritic Cell (DC) Activation: In the context of cardiovascular disease, these IsoLG-protein adducts act as damage-associated molecular patterns (DAMPs). They are processed by antigen-presenting cells, specifically Dendritic Cells, leading to the marked upregulation of co-stimulatory surface ligands (CD80 and CD86) [2].
T-Cell Proliferation and Hypertension: The activated DCs present these neoantigens to T-cells, triggering an inflammatory cascade that drives vascular stiffening, renal fibrosis, and severe hypertension [2].
5-Me-2-HOBA intercepts this pathway by reacting with IsoLGs before they can modify cellular proteins, effectively neutralizing the immunogenic trigger.
Mechanism of 5-Me-2-HOBA intercepting IsoLG-mediated immune activation.
Quantitative Kinetic and Pharmacological Data
The table below synthesizes the kinetic reactivity and in vivo efficacy of 2-(aminomethyl)phenol derivatives compared to their structural controls. The data highlights why 5-Me-2-HOBA is a superior pharmacological candidate [2][3].
Compound
Structural Feature
Target Dicarbonyl
Relative Scavenging Rate (vs. Lysine)
In Vivo Efficacy (Ang II Hypertension Model)
5-Me-2-HOBA
Ortho-OH, 5-Methyl
IsoLGs, MDA
> 2,000x faster
Complete prevention of BP elevation
2-HOBA
Ortho-OH
IsoLGs, MDA
~ 1,600x faster
Significant reduction in BP
4-HOBA
Para-OH (Control)
None
~ 1x (Equivalent to Lysine)
No effect on BP
N-Me-2-HOBA
Secondary Amine (Control)
None
Negligible
No effect on BP
Experimental Protocols: A Self-Validating Workflow
To rigorously evaluate the efficacy of 5-Me-2-HOBA, researchers must employ protocols that differentiate true dicarbonyl scavenging from off-target effects.
Protocol: In Vivo Validation in Angiotensin II-Induced Hypertension
This protocol utilizes Angiotensin II (Ang II) infusion to stimulate ROS production and subsequent IsoLG formation, driving immune-mediated hypertension [2].
Step 1: Animal Preparation and Grouping
Acquire wild-type C57BL/6 mice (10-12 weeks old).
Randomize into four cohorts:
Sham (Saline pump + Vehicle water)
Disease Control (Ang II pump + Vehicle water)
Active Treatment (Ang II pump + 5-Me-2-HOBA in drinking water at 1 g/L)
Negative Control (Ang II pump + 4-HOBA in drinking water at 1 g/L)
Causality Check: The inclusion of 4-HOBA ensures that any observed protection in the active group is due to the ortho-hydroxyl-mediated scavenging mechanism, not general basicity or non-specific antioxidant activity.
Step 2: Osmotic Minipump Implantation
Anesthetize mice using isoflurane (2% in oxygen).
Subcutaneously implant Alzet osmotic minipumps delivering Ang II at 490 ng/kg/min for 14 days.
Monitor systolic blood pressure non-invasively via tail-cuff plethysmography at days 0, 7, and 14.
Step 3: Tissue Harvest and Flow Cytometry
At day 14, euthanize mice and harvest the aorta, kidneys, and spleen.
Digest tissues using collagenase and hyaluronidase to isolate single-cell suspensions.
Stain cells with fluorophore-conjugated antibodies for DC markers (CD11c, MHC-II) and activation markers (CD80, CD86).
Analyze via flow cytometry. Expected Result: 5-Me-2-HOBA will normalize CD80/CD86 expression to Sham levels, whereas 4-HOBA will show elevated expression identical to the Disease Control.
Step 4: LC-MS/MS Quantification of IsoLG-Lysine Adducts
Extract total protein from the renal cortex.
Perform exhaustive proteolytic digestion using pronase and aminopeptidase to yield single amino acids.
Quantify IsoLG-lysine-lactam adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) spiked with a heavy isotope internal standard ([13C6, 15N2]-IsoK-Lys).
In vivo experimental workflow for validating dicarbonyl scavengers.
References
Journal of Clinical Investigation (JCI) . "DC isoketal-modified proteins activate T cells and promote hypertension".[Link]
National Institutes of Health (PMC) . "Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions".[Link]
MDPI . "Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH".[Link]
Protocols & Analytical Methods
Method
Synthesis and Purification Protocol for 2-(Aminomethyl)-5-methylphenol Hydrochloride in Drug Discovery Workflows
Executive Summary & Scientific Rationale In modern drug discovery, functionalized salicylaldehyde derivatives and their corresponding benzylamines are highly versatile building blocks. Specifically, 2-(aminomethyl)-5-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In modern drug discovery, functionalized salicylaldehyde derivatives and their corresponding benzylamines are highly versatile building blocks. Specifically, 2-(aminomethyl)-5-methylphenol (and its precursor, 4-methylsalicylaldehyde) serves as a critical pharmacophore in the development of potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) inhibitors with antiferroptotic properties[1], as well as in the design of self-masked aldehyde inhibitors targeting cysteine proteases like cruzain and the SARS-CoV-2 3CL protease[2].
The synthesis of 2-(aminomethyl)-5-methylphenol hydrochloride requires absolute control over reduction conditions to prevent over-alkylation while preserving the integrity of the phenolic core. The most reliable, scalable, and atom-economical route is a two-step sequence: the oximation of 2-hydroxy-4-methylbenzaldehyde, followed by acid-directed catalytic hydrogenation.
Direct reductive amination of the aldehyde with ammonia often yields a complex mixture of primary, secondary, and tertiary amines. By isolating the oxime intermediate—which exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl and the oxime nitrogen[3]—we establish a highly crystalline, stable precursor that bypasses the need for chromatographic purification.
Figure 1: Two-step synthetic route from 2-hydroxy-4-methylbenzaldehyde to the target HCl salt.
Reagent Matrices
Table 1: Stoichiometry for Step 1 (Oximation)
Reagent
MW ( g/mol )
Equivalents
Amount (Scale)
Role
2-Hydroxy-4-methylbenzaldehyde
136.15
1.0
10.0 g (73.4 mmol)
Starting Material
Hydroxylamine hydrochloride
69.49
1.2
6.12 g (88.1 mmol)
Nitrogen Source
Sodium Acetate (anhydrous)
82.03
1.2
7.23 g (88.1 mmol)
Base / Buffer
Ethanol (Absolute)
46.07
-
100 mL
Solvent
Table 2: Stoichiometry for Step 2 (Acid-Directed Hydrogenation)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Hydroxy-4-methylbenzaldehyde oxime
151.16
1.0
10.0 g (66.2 mmol)
Intermediate
Palladium on Carbon (10 wt%)
-
10% w/w
1.0 g
Catalyst
Hydrochloric Acid (37% aq)
36.46
1.5
8.2 mL (99.3 mmol)
Trapping Agent
Methanol (HPLC Grade)
32.04
-
150 mL
Solvent
Hydrogen Gas
2.02
Excess
1 atm (Balloon)
Reducing Agent
Execution Protocols
Step 1: Synthesis of 2-Hydroxy-4-methylbenzaldehyde Oxime
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Charge the flask with 2-hydroxy-4-methylbenzaldehyde (10.0 g) and absolute ethanol (100 mL). Stir until fully dissolved.
Reagent Addition: Add hydroxylamine hydrochloride (6.12 g) followed by anhydrous sodium acetate (7.23 g).
Causality Check: Sodium acetate acts as a mild buffer. It liberates the free, nucleophilic hydroxylamine in situ without deprotonating the phenol (pKa ~9.5). This ensures the nitrogen's nucleophilicity is maximized for attacking the carbonyl without generating competing phenoxide side reactions.
Reaction: Heat the suspension to reflux (approx. 78 °C) for 2 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The aldehyde starting material (
Rf
~0.6) should completely disappear, replaced by a more polar oxime spot (
Rf
~0.3).
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Partition the residue between ethyl acetate (150 mL) and deionized water (100 mL).
Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo. The strong intramolecular hydrogen bonding of the product drives rapid crystallization[3], affording the oxime as a pure solid without the need for column chromatography.
Step 2: Acid-Directed Catalytic Hydrogenation
Setup: In a 500 mL heavy-walled hydrogenation flask, dissolve the oxime intermediate (10.0 g) in HPLC-grade methanol (150 mL).
Acidification: Carefully add concentrated aqueous hydrochloric acid (37%, 8.2 mL) to the solution.
Causality Check: Adding 1.5 equivalents of HCl ensures a strictly acidic environment. During reduction, the oxime transitions to a transient imine before becoming a primary amine. Under neutral conditions, the newly formed primary amine acts as a nucleophile, attacking unreacted imine to form secondary amine dimers. HCl instantly protonates the primary amine upon formation, neutralizing its lone pair and completely shutting down this dimerization pathway.
Catalyst Addition: Purge the flask with inert gas (Argon or
N2
) for 5 minutes. Under a continuous inert gas flow, carefully add 10% Palladium on Carbon (1.0 g).
Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Adding it under an inert atmosphere prevents solvent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
H2
) three times using a balloon or a Parr hydrogenator set to 1 atm. Stir the black suspension vigorously at room temperature for 12 hours.
Self-Validation: Monitor progress by LC-MS. The oxime peak (
m/z
152.1
[M+H]+
) will transition to the product peak (
m/z
138.1
[M+H]+
).
Filtration: Purge the system with Argon to remove residual
H2
. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
Crystallization: Concentrate the filtrate under reduced pressure to yield a crude solid. Triturate the solid with cold diethyl ether (100 mL), filter, and dry under high vacuum to afford 2-(Aminomethyl)-5-methylphenol hydrochloride as a highly pure, off-white powder.
Figure 2: Mechanistic rationale for acid-mediated hydrogenation to prevent dimer impurities.
Analytical Validation
To ensure the trustworthiness of the synthesized API building block, verify the isolated hydrochloride salt against the expected analytical signatures below:
Table 3: Expected Analytical Characterization
Technique
Expected Signal / Value
Structural Assignment
1H NMR (DMSO-d6)
δ
9.80 (br s, 1H)
Phenolic -OH
1H NMR (DMSO-d6)
δ
8.20 (br s, 3H)
Protonated Ammonium
−NH3+
1H NMR (DMSO-d6)
δ
7.15 (d, 1H), 6.70 (s, 1H), 6.65 (d, 1H)
Aromatic ring protons
1H NMR (DMSO-d6)
δ
3.90 (s, 2H)
Benzylic
−CH2−
1H NMR (DMSO-d6)
δ
2.25 (s, 3H)
Aromatic
−CH3
LC-MS (ESI+)
m/z
138.1
[M+H]+
(Free base mass = 137.18)
References
Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties , Journal of Medicinal Chemistry - ACS Publications.[Link]
Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO) , PMC.[Link]
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases , Journal of Medicinal Chemistry - ACS Publications.[Link]
Application Note: Advanced Solvation Protocols for 2-(Aminomethyl)-5-methylphenol Hydrochloride
Executive Summary The dissolution of amine hydrochloride salts in organic media is a ubiquitous bottleneck in synthetic chemistry and drug development. 2-(Aminomethyl)-5-methylphenol hydrochloride presents a unique solva...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The dissolution of amine hydrochloride salts in organic media is a ubiquitous bottleneck in synthetic chemistry and drug development. 2-(Aminomethyl)-5-methylphenol hydrochloride presents a unique solvation challenge due to its amphoteric potential (a basic amine and an acidic phenol) and its robust ionic crystal lattice. This application note provides field-validated, self-validating protocols to successfully transition this compound into organic solvents, detailing the mechanistic causality behind each experimental choice.
Mechanistic Insights: The Solvation Barrier
To effectively solvate 2-(Aminomethyl)-5-methylphenol hydrochloride, one must understand the thermodynamic barriers at play. The compound exists as a protonated ammonium cation (
R−NH3+
) and a chloride anion (
Cl−
), held together by strong electrostatic forces and extensive intermolecular hydrogen bonding (exacerbated by the phenolic
−OH
).
Low-dielectric organic solvents (e.g., dichloromethane,
ϵ≈8.9
; ethyl acetate,
ϵ≈6.0
) lack the polarity required to overcome this lattice energy. As documented in recent polymer and pharmaceutical studies, amine hydrochlorides exhibit near-total insolubility in solvents like chloroform and acetone [[1]]([Link]). Solvation requires either a high-dielectric medium to separate the ion pair or chemical neutralization (free-basing) to eliminate the ionic charge entirely , .
The Amphoteric Trap: A critical error often made during free-basing is the use of strong aqueous bases (e.g.,
1MNaOH
,
pH≥13
). Because the molecule contains a phenol (
pKa≈10.0
), strong bases will deprotonate the hydroxyl group, forming a highly water-soluble sodium phenolate. To successfully extract the free base into an organic layer, one must selectively neutralize the amine (
pKa≈9.5
) using a mild base like saturated
NaHCO3
(
pH≈8.3
).
Quantitative Solubility Profile
The table below summarizes the empirical solubility behavior of the compound, guiding the selection of the appropriate protocol based on the target solvent system.
Solvent
Dielectric Constant (
ϵ
)
Solubility: HCl Salt
Solubility: Free Base
Recommended Protocol
Water
80.1
> 100 mg/mL
< 5 mg/mL
N/A (Aqueous)
DMSO
46.7
> 50 mg/mL
> 50 mg/mL
Protocol A
Methanol
32.7
> 30 mg/mL
> 50 mg/mL
Protocol A
Ethyl Acetate
6.0
< 1 mg/mL
> 20 mg/mL
Protocol B or C
Dichloromethane
8.9
< 0.1 mg/mL
> 30 mg/mL
Protocol B or C
Hexane
1.9
Insoluble
< 2 mg/mL
Unsuitable
Solvation Strategy Decision Matrix
Fig 1. Decision matrix for solvating 2-(Aminomethyl)-5-methylphenol HCl based on solvent polarity.
Experimental Protocols
Protocol A: Direct Solvation via Polar Co-Solvents
Purpose: For assays or reactions that tolerate polar aprotic/protic solvents.
Causality: High-dielectric solvents like DMSO disrupt the hydrogen-bonded chloride network, solvating the intact ion pair without chemical alteration.
Weighing: Transfer 50 mg of 2-(Aminomethyl)-5-methylphenol HCl into a clean glass vial.
Solvent Addition: Add 1.0 mL of anhydrous DMSO or Methanol.
Agitation & Heating: Vortex the solution for 30 seconds. If particulates remain, gently warm the vial to 40°C in a water bath.
Validation Check: The suspension will transition to a completely transparent, colorless solution. If the solution remains cloudy, the saturation limit has been exceeded; add solvent in 100 µL increments.
Protocol B: In Situ Free-Basing (Homogeneous)
Purpose: For one-pot synthetic coupling reactions (e.g., amide bond formation) where biphasic extraction is undesirable .
Causality: A non-nucleophilic organic base (DIPEA) deprotonates the ammonium ion, generating the highly lipophilic free amine. The resulting byproduct (DIPEA·HCl) remains soluble in most organic media, preventing precipitation.
Suspension: Suspend 100 mg (0.57 mmol) of the HCl salt in 5 mL of anhydrous Dichloromethane (DCM).
Validation: The mixture will appear as a milky, heterogeneous suspension.
Neutralization: Add 1.2 equivalents (120 µL, 0.69 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring.
Equilibration: Stir at room temperature for 10 minutes.
Validation: The milky suspension will clarify into a homogeneous solution as the free amine is generated and dissolved.
Application: The solution is now ready for immediate use in downstream synthesis.
Purpose: To isolate the pure, uncharged free base in an apolar solvent, free of chloride and amine-base byproducts.
Fig 2. Biphasic liquid-liquid extraction workflow for isolating the free aminophenol base.
Initial Suspension: Add 200 mg of 2-(Aminomethyl)-5-methylphenol HCl to a separatory funnel containing 15 mL of Ethyl Acetate (EtOAc).
pH-Controlled Neutralization: Add 15 mL of saturated aqueous Sodium Bicarbonate (
NaHCO3
).
Validation: Mild effervescence (
CO2
gas evolution) will occur. The pH of the aqueous layer must be verified via pH paper to be ~8.0–8.5. Do not use NaOH, which will cause the compound to partition into the aqueous layer as a phenolate.
Phase Transfer: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release
CO2
.
Validation: Upon resting, the organic layer should be completely transparent, indicating successful solvation of the free base.
Separation: Drain the lower aqueous layer. Wash the organic layer once with 10 mL of brine (saturated
NaCl
) to remove residual water.
Drying & Isolation: Collect the organic layer, add 1 gram of anhydrous Sodium Sulfate (
Na2SO4
), and swirl until the drying agent flows freely. Filter the solution and concentrate under reduced pressure to yield the pure free base.
References
Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials (2023). URL:[Link]
One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts. ChemRxiv (2025). URL:[Link]
Hydrochloride Salts: Preparation Methods and Solubility. Grokipedia Chemical Database (2025). URL: [Link]
Catalytic Applications of 2-(Aminomethyl)-5-methylphenol Hydrochloride Ligands: A Technical Guide for Researchers
This guide provides a detailed exploration of the catalytic applications of ligands derived from 2-(Aminomethyl)-5-methylphenol hydrochloride. While direct catalytic studies on this specific hydrochloride salt are emergi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed exploration of the catalytic applications of ligands derived from 2-(Aminomethyl)-5-methylphenol hydrochloride. While direct catalytic studies on this specific hydrochloride salt are emerging, the broader class of aminophenol-based ligands has demonstrated significant utility in a range of catalytic transformations. This document synthesizes established principles from related systems to provide a predictive and practical framework for researchers, scientists, and drug development professionals. We will delve into the synthesis of relevant metal complexes, detailed application notes for key catalytic reactions, and step-by-step protocols to facilitate the adoption of these versatile ligands in the laboratory.
Introduction to Aminophenol-Based Ligands in Catalysis
Aminophenol-based ligands are a class of privileged scaffolds in coordination chemistry and catalysis. Their utility stems from the presence of both a hard oxygen donor (from the phenolic hydroxyl group) and a borderline nitrogen donor (from the amino group), allowing for the formation of stable chelate rings with a variety of transition metals. This bifunctional nature is crucial for modulating the electronic and steric properties of the metal center, which in turn dictates the catalytic activity and selectivity.[1]
The 2-(Aminomethyl)-5-methylphenol scaffold, in particular, offers several advantages:
Facile Synthesis: The ligand can be readily prepared from commercially available starting materials.
Tunability: The amino and phenolic moieties can be further functionalized to fine-tune the ligand's properties. For instance, the primary amine can be converted into a Schiff base, or the phenolic oxygen can act as a coordinating atom.
Redox Activity: The aminophenol backbone can be "non-innocent," meaning the ligand itself can participate in redox processes, acting as an electron reservoir during the catalytic cycle.[1]
The hydrochloride salt form of the ligand serves as a stable, crystalline solid that can be easily handled and stored. In practice, the freebase is typically generated in situ by the addition of a suitable base during the synthesis of the metal complex.
Synthesis of Metal Complexes
The synthesis of transition metal complexes with 2-(Aminomethyl)-5-methylphenol typically involves the in situ deprotonation of the hydrochloride salt followed by coordination to a metal precursor. The general workflow is depicted below.
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocol: Synthesis of a Generic Palladium(II) Complex
This protocol provides a general method for the synthesis of a palladium(II) complex, which can serve as a precatalyst for cross-coupling reactions.
Materials:
2-(Aminomethyl)-5-methylphenol hydrochloride
Palladium(II) acetate (Pd(OAc)₂)
Triethylamine (NEt₃), freshly distilled
Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)
Standard Schlenk line and glassware
Magnetic stirrer and heating plate
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(Aminomethyl)-5-methylphenol hydrochloride (1 equivalent) in anhydrous acetonitrile (or THF).
Add triethylamine (2.2 equivalents) dropwise to the solution to generate the free ligand. Stir for 30 minutes at room temperature. A white precipitate of triethylammonium chloride may form.
In a separate Schlenk flask, dissolve palladium(II) acetate (1 equivalent) in the same anhydrous solvent.
Slowly add the palladium(II) acetate solution to the free ligand solution via cannula transfer.
Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature. If a precipitate has formed, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., diethyl ether or hexanes), and dried under vacuum.
If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Characterization: The resulting complex should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can provide definitive structural information.
Palladium complexes bearing ligands with both nitrogen and oxygen or phosphorus donors have shown excellent activity in Suzuki-Miyaura cross-coupling reactions.[2][3] The 2-(Aminomethyl)-5-methylphenol ligand can be considered as an N,O-donor ligand that can stabilize the palladium catalyst.
Causality Behind Experimental Choices:
Catalyst System: The in situ generation of the active Pd(0) species from a Pd(II) precatalyst is a common and effective strategy.
Base: The choice of base is critical. It not only facilitates the transmetalation step of the catalytic cycle by activating the boronic acid but also neutralizes the acid generated during the reaction.[4] Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often effective.
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
Palladium(II) complex from the previous protocol or a standard palladium precursor (e.g., Pd(OAc)₂)
2-(Aminomethyl)-5-methylphenol hydrochloride (if generating the catalyst in situ)
4-Bromoanisole
Phenylboronic acid
Potassium carbonate (K₂CO₃)
Toluene
Deionized water
Standard reaction vials or flask with reflux condenser
Procedure:
To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add the palladium precatalyst (0.5-2 mol%). If generating the catalyst in situ, add the palladium precursor and the ligand.
Add toluene (3 mL) and water (1 mL).
Seal the vial and stir the mixture vigorously at 80-100 °C for 2-12 hours. Monitor the reaction progress by GC-MS or TLC.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Entry
Aryl Halide
Arylboronic Acid
Catalyst Loading (mol%)
Yield (%)
1
4-Bromoanisole
Phenylboronic acid
1
>95
2
4-Chloroacetophenone
Phenylboronic acid
2
85
3
1-Iodonaphthalene
4-Methoxyphenylboronic acid
0.5
>98
Note: The data in this table is representative of typical results for similar catalytic systems and should be considered hypothetical for this specific ligand until experimentally verified.
Application Note II: Knoevenagel Condensation
The primary amine functionality of the 2-(Aminomethyl)-5-methylphenol ligand makes it a potential organocatalyst for reactions such as the Knoevenagel condensation.[5][6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound.
Causality Behind Experimental Choices:
Catalyst: The amine group of the ligand acts as a base to deprotonate the active methylene compound and can also form an iminium intermediate with the aldehyde, activating it towards nucleophilic attack.[5]
Solvent-Free Conditions: The reaction often proceeds efficiently under solvent-free conditions, which is environmentally advantageous.
Mild Conditions: The reaction can often be carried out at room temperature, making it a mild and practical transformation.
Reaction Mechanism: Knoevenagel Condensation
Caption: Proposed mechanism for the amine-catalyzed Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
2-(Aminomethyl)-5-methylphenol hydrochloride
Sodium hydroxide (NaOH) or another suitable base to generate the free ligand
Benzaldehyde
Malononitrile
Ethanol (as a solvent, optional)
Procedure:
Generate the free ligand by treating an aqueous solution of 2-(Aminomethyl)-5-methylphenol hydrochloride with one equivalent of NaOH and extracting with an organic solvent. Dry and evaporate the solvent to obtain the free amine.
In a round-bottom flask, mix benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
Add the 2-(Aminomethyl)-5-methylphenol catalyst (5-10 mol%).
Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. The progress can be monitored by TLC.
Upon completion, the product often crystallizes directly from the reaction mixture.
The solid product can be collected by filtration and washed with cold ethanol or water to remove the catalyst and any unreacted starting materials.
The product can be further purified by recrystallization if necessary.
Entry
Aldehyde
Active Methylene Compound
Catalyst Loading (mol%)
Time (min)
Yield (%)
1
Benzaldehyde
Malononitrile
10
30
>98
2
4-Nitrobenzaldehyde
Malononitrile
10
15
>99
3
4-Methoxybenzaldehyde
Ethyl cyanoacetate
10
60
92
Note: The data in this table is representative of typical results for amine-catalyzed Knoevenagel condensations and should be considered hypothetical for this specific ligand until experimentally verified.
Other Potential Catalytic Applications
The structural motifs within 2-(Aminomethyl)-5-methylphenol suggest its utility in a broader range of catalytic reactions:
Heck Coupling: Similar to the Suzuki-Miyaura reaction, palladium complexes of this ligand could be effective in Heck coupling reactions.[2]
Ring-Opening Polymerization: Metal complexes of related phenoxy-imine ligands have been used as catalysts for the ring-opening polymerization of lactide.[7]
Oxidation Reactions: The redox-active nature of the aminophenol backbone could be exploited in aerobic oxidation reactions, potentially mimicking the function of certain enzymes like 2-aminophenol dioxygenases.[1]
Conclusion
2-(Aminomethyl)-5-methylphenol hydrochloride is a promising and versatile ligand precursor for the development of novel catalysts. By drawing parallels with well-established aminophenol-based catalytic systems, this guide provides a solid foundation for researchers to explore its applications in C-C bond-forming reactions like the Suzuki-Miyaura coupling and organocatalytic transformations such as the Knoevenagel condensation. The detailed protocols and mechanistic insights offered herein are intended to accelerate the practical implementation of this ligand in synthetic chemistry and drug discovery programs.
Application Note: In Vitro Profiling of 2-(Aminomethyl)-5-methylphenol Hydrochloride as a High-Affinity Reactive Carbonyl Scavenger
Executive Summary & Mechanistic Rationale In the landscape of oxidative stress research, the focus has historically remained on reactive oxygen species (ROS). However, recent mechanistic breakthroughs have identified Rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of oxidative stress research, the focus has historically remained on reactive oxygen species (ROS). However, recent mechanistic breakthroughs have identified Reactive Carbonyl Species (RCS) —specifically isolevuglandins (IsoLGs) and malondialdehyde (MDA)—as the terminal, highly reactive executioners of oxidative damage[1]. Generated via the peroxidation of arachidonic acid, these dicarbonyls rapidly form covalent crosslinks with the ε-amino groups of lysine residues on cellular proteins[2]. This irreversible adduction alters protein conformation, generates immunogenic neoantigens, and drives the pathogenesis of hypertension, heart failure, and neurodegeneration[2].
2-(Aminomethyl)-5-methylphenol hydrochloride (also referred to in literature as 5-methyl-2-HOBA) is a rationally designed, next-generation dicarbonyl scavenger[3]. As a Senior Application Scientist, I cannot overstate the importance of its structural causality: unlike generic amine-based scavengers (e.g., aminoguanidine), this compound features a primary amine in precise ortho proximity to a phenolic hydroxyl group. When the amine attacks the highly reactive dicarbonyl, the adjacent hydroxyl group acts as an internal acid/base catalyst. This proximity effect accelerates the dehydration and cyclization of the intermediate Schiff base, forming a stable, harmless pyrrole adduct at a kinetic rate orders of magnitude faster than the target lysine residues.
Fig 1. Mechanistic pathway of IsoLG interception by 2-(Aminomethyl)-5-methylphenol.
Quantitative Data Presentation
To contextualize the efficacy of 2-(Aminomethyl)-5-methylphenol hydrochloride before initiating experimental workflows, it is critical to benchmark its performance against legacy compounds. The table below synthesizes the kinetic and cellular parameters that dictate assay design.
Objective: To quantify the direct dicarbonyl-scavenging kinetics of 2-(Aminomethyl)-5-methylphenol hydrochloride.
Causality & Design: We utilize a competition assay between the scavenger and Nα-acetyl-L-lysine (a surrogate for protein lysine residues) for a fluorogenic dicarbonyl probe, o-phthalaldehyde (OPA). OPA forms a highly fluorescent isoindole complex when reacting with primary amines in the presence of a thiol. Because 2-(Aminomethyl)-5-methylphenol intercepts OPA to form a non-fluorescent pyrrole derivative, the rapid quenching of the fluorescent signal provides a real-time kinetic readout of scavenging efficacy.
Step-by-Step Methodology
Reagent Preparation:
Prepare a 10 mM stock of 2-(Aminomethyl)-5-methylphenol hydrochloride in DMSO.
Prepare a 10 mM stock of Nα-acetyl-L-lysine in PBS (pH 7.4).
Prepare the fluorogenic working solution: 1 mM OPA and 2 mM N-acetylcysteine (as the thiol donor) in PBS.
Assay Assembly (96-well black microplate):
Test Wells: Add 10 µL of the scavenger (final concentration 10–100 µM) and 10 µL of Nα-acetyl-L-lysine (final 1 mM).
Positive Control Wells: Substitute the scavenger with Pyridoxamine.
Maximum Adduction Wells (Vmax): Add 10 µL of vehicle (DMSO) and 10 µL of Nα-acetyl-L-lysine.
Reaction Initiation: Rapidly inject 80 µL of the OPA working solution into all wells using an automated dispenser to ensure precise timing.
Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Excitation: 340 nm / Emission: 455 nm) every 30 seconds for 30 minutes at 37°C.
Self-Validating System:
This protocol validates itself intrinsically. The Vmax wells establish the uninhibited rate of lysine adduction. A baseline well (scavenger + OPA, without Nα-acetyl-L-lysine) confirms that the scavenger itself does not auto-fluoresce upon reaction. The delta between Vmax and the test wells strictly isolates the dicarbonyl interception capability.
Protocol 2: Cellular Protection Assay Against Angiotensin II-Induced Adduction
Objective: To evaluate the intracellular efficacy of the compound in preventing IsoLG-protein adduction in living cells.
Causality & Design: Angiotensin II (Ang II) is utilized as the biological stressor because it specifically activates NADPH oxidase in macrophages, driving the ROS-mediated peroxidation of arachidonic acid into IsoLGs[2]. By pre-treating cells with 2-(Aminomethyl)-5-methylphenol, we intercept these transient IsoLGs before they crosslink intracellular proteins. The readout relies on the D11 single-chain variable fragment (scFv) antibody, which is uniquely specific to the IsoLG-lysine lactam adduct, ensuring the assay measures actual protein damage rather than non-specific lipid peroxidation.
Fig 2. Workflow for Cellular Protection Assay against Ang II-induced IsoLG adduction.
Step-by-Step Methodology
Cell Culture & Seeding: Seed RAW 264.7 macrophages or primary human monocytes at
1×105
cells/well in a 6-well plate. Allow 24 hours for adherence in complete DMEM.
Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 12 hours to synchronize the cell cycle and baseline ROS production.
Pre-treatment: Treat the cells with 2-(Aminomethyl)-5-methylphenol hydrochloride (10 µM and 50 µM) for 1 hour. Include a vehicle control (0.1% DMSO) and a negative control (100 µM N-Acetylcysteine).
Stress Induction: Spike the media with Angiotensin II to a final concentration of 1 µM. Incubate for 24 hours at 37°C.
Harvest & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 100 µM indomethacin (to prevent artifactual ex vivo lipid peroxidation during lysis).
Quantification (ELISA/Western Blot): Quantify protein concentration via BCA assay. Probe equal amounts of protein (20 µg) using the D11 scFv anti-IsoLG primary antibody, followed by an anti-His tag or anti-mouse secondary antibody for detection.
Self-Validating System:
The inclusion of N-Acetylcysteine (NAC) is the critical validation step here. Because NAC scavenges upstream ROS but cannot effectively intercept pre-formed IsoLGs due to unfavorable kinetics, comparing the NAC well to the 2-(Aminomethyl)-5-methylphenol well proves that the reduction in the D11 signal is due to direct dicarbonyl scavenging, not merely upstream ROS suppression. Normalization against a housekeeping protein (e.g., GAPDH) ensures the signal reduction is not an artifact of Ang II-induced cell death.
References
Title: Mechanisms of isolevuglandin-protein adduct formation in inflammation and hypertension
Source: Prostaglandins & Other Lipid Mediators (via NIH/PubMed)
URL: [Link]
Title: A Comprehensive Review on Source, Types, Effects, Nanotechnology, Detection, and Therapeutic Management of Reactive Carbonyl Species Associated with Various Chronic Diseases
Source: Antioxidants (via MDPI)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Validated Synthetic Protocol & Mechanistic Guide
Introduction & Strategic Rationale
2-(Aminomethyl)-5-methylphenol, frequently referred to as 2-hydroxy-4-methylbenzylamine, is a highly valuable bifunctional building block in medicinal chemistry. It is prominently utilized in the synthesis of advanced benzamide derivatives and kinase inhibitors, including compounds targeting Discoidin Domain Receptor 1 (DDR1) for the treatment of fibrosis and cancer metastasis[1].
While direct reductive amination of 2-hydroxy-4-methylbenzaldehyde is possible, it often yields complex mixtures due to the competing formation of secondary and tertiary amines, exacerbated by the presence of the unprotected phenolic hydroxyl group. To guarantee high purity and scalability without the need for exhaustive chromatographic purification, this protocol employs a robust two-step sequence: oximation followed by catalytic hydrogenation .
The intermediate, 2-hydroxy-4-methylbenzaldehyde oxime, is highly crystalline. Its strong intramolecular hydrogen bonding (between the 2-hydroxy group and the oxime nitrogen) stabilizes the intermediate, allowing for straightforward isolation via precipitation[2]. Subsequent reduction and salt formation yield the target hydrochloride salt as a bench-stable solid.
Synthetic Pathway Visualization
Synthetic pathway for 2-(Aminomethyl)-5-methylphenol hydrochloride via oxime reduction.
Safety & Hazard Assessment
As a Senior Application Scientist, I must emphasize that the target compound, 2-(aminomethyl)-5-methylphenol hydrochloride, is classified under Acute Toxicity Category 4 (Hazard Codes: H302 + H312 + H332), meaning it is harmful if swallowed, in contact with skin, or inhaled[3].
PPE Required: Nitrile gloves, safety goggles, and a standard laboratory coat.
Engineering Controls: All steps involving volatile solvents, hydrogen gas, and concentrated acids must be conducted inside a certified chemical fume hood.
Catalyst Safety: Palladium on carbon (Pd/C) is highly pyrophoric, especially when dry or saturated with hydrogen. Never allow the filter cake to dry in air during the workup of the reduction step.
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-4-methylbenzaldehyde Oxime
Mechanistic Insight: The use of sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, facilitating the nucleophilic attack on the aldehyde carbonyl. The resulting oxime is highly planar, driven by an intramolecular
O−H⋯N
hydrogen bond, which promotes crystallization[4].
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-4-methylbenzaldehyde (10.0 g, 73.4 mmol) in 100 mL of absolute ethanol.
Reagent Addition: Add hydroxylamine hydrochloride (6.12 g, 88.1 mmol, 1.2 equiv) and sodium acetate (7.23 g, 88.1 mmol, 1.2 equiv). Add 10 mL of deionized water to ensure complete dissolution of the inorganic salts.
Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV detection).
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Pour the resulting slurry into 200 mL of ice-cold water.
Isolation: Stir vigorously for 30 minutes to induce crystallization. Filter the resulting white to pale-yellow precipitate under vacuum. Wash the filter cake with cold water (2 x 50 mL) and dry in a vacuum oven at 45°C overnight.
Protocol B: Catalytic Hydrogenation to the Free Base
Mechanistic Insight: Catalytic hydrogenation of the oxime cleaves the N-O bond and reduces the C=N double bond. Methanol is chosen as the solvent to maintain the solubility of both the oxime and the resulting polar amine.
Setup: Transfer the dried oxime intermediate (approx. 10.5 g, 69.5 mmol) to a thick-walled hydrogenation vessel. Dissolve in 120 mL of anhydrous methanol.
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, approx. 10% w/w). Caution: Purge the flask with argon/nitrogen before and after adding the catalyst.
Reduction: Evacuate the vessel and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 12-16 hours.
Filtration: Once hydrogen uptake ceases, purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Keep the Celite pad wet with water immediately after filtration to prevent ignition.
Concentration: Concentrate the filtrate under reduced pressure to yield the free base as a viscous, pale-yellow oil which may solidify upon standing.
Protocol C: Hydrochloride Salt Precipitation
Mechanistic Insight: Isolating the amine as a hydrochloride salt prevents oxidative degradation of the electron-rich phenol ring and provides a highly pure, weighable solid for downstream biological or synthetic applications.
Dissolution: Dissolve the crude free base in 50 mL of anhydrous diethyl ether. If the free base is not fully soluble, add a minimal amount of anhydrous ethanol (up to 5 mL) until the solution is clear.
Salt Formation: Cool the solution to 0°C in an ice bath. Dropwise, add 4M HCl in dioxane (20 mL, 80 mmol) under continuous stirring. A white precipitate will form immediately.
Maturation: Allow the suspension to stir at 0°C for 1 hour to ensure complete precipitation and crystal growth.
Isolation: Filter the solid rapidly under vacuum, wash with cold anhydrous diethyl ether (2 x 20 mL), and dry under high vacuum to afford 2-(Aminomethyl)-5-methylphenol hydrochloride as a white, crystalline powder.
Quantitative Data & Characterization Summary
The following table summarizes the expected physical and analytical data for the intermediate and final target compound to aid in quality control verification.
Note: The oxime intermediate is known to form monoclinic crystals (
P21/n
) with an interplanar angle between the oxime moiety and the phenyl ring of approximately 0.08°[2].
References
The structures of phenolic oximes and their complexes
Source: Coordination Chemistry Reviews / ResearchGate
URL
Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives
Source: IUCr
URL
Technical Support Center: Troubleshooting Poor Solubility of 2-(Aminomethyl)-5-methylphenol hydrochloride
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03-5). This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03-5). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will move beyond simple instructions to explain the underlying chemical principles governing its solubility, empowering you to make informed decisions in your experimental design.
The primary challenge in dissolving 2-(Aminomethyl)-5-methylphenol hydrochloride stems from its amphoteric nature. The molecule possesses a basic aminomethyl group and an acidic phenol group. This means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution. While the hydrochloride salt form is intended to enhance water solubility, issues often arise when dissolving it in neutral pH solutions where the compound is least soluble.
Part 1: Quick Troubleshooting Workflow
Before diving into detailed protocols, consult this workflow to quickly diagnose and solve the solubility issue. This decision tree outlines the most effective strategies in a logical sequence.
Caption: Troubleshooting workflow for 2-(Aminomethyl)-5-methylphenol hydrochloride solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my 2-(Aminomethyl)-5-methylphenol hydrochloride not dissolving in water or neutral buffer (e.g., PBS pH 7.4)?
A1: The root cause is the compound's amphoteric structure. It has both a basic amino group and an acidic phenolic group. The solubility of such compounds is lowest near their isoelectric point (pI), where the net charge on the molecule is zero.
In Acidic Conditions (pH < ~4): The amino group is fully protonated (-CH₂NH₃⁺), creating a positive charge. This cationic salt form is highly soluble in water[1].
In Basic Conditions (pH > ~10): The phenolic hydroxyl group is deprotonated (-O⁻), creating a negative charge. This anionic phenolate form is also very soluble in water[1][2].
In Near-Neutral Conditions (pH ~5-9): The molecule exists predominantly in its neutral or zwitterionic form. This form has minimal charge and is significantly less soluble in water, leading to the precipitation or insolubility you are observing[1][2][3]. This behavior is well-documented for similar aminophenol structures[2][4].
pH Range
Dominant Functional Groups
Net Charge
Expected Aqueous Solubility
Acidic (pH < 4)
-CH₂NH₃⁺ (Ammonium), -OH (Phenol)
Positive (+)
High
Neutral (pH 5-9)
-CH₂NH₃⁺ & -O⁻ (Zwitterion) or Neutral Form
Near Zero
Very Low
Basic (pH > 10)
-CH₂NH₂ (Amine), -O⁻ (Phenolate)
Negative (-)
High
Q2: What is the most effective first step to dissolve the compound for an aqueous solution?
A2: The most direct and effective method is to adjust the pH of your solvent to shift the compound into its highly soluble ionic form.
Protocol 1: Preparing an Acidic Stock Solution
This is the preferred method as the compound is supplied as a hydrochloride salt.
Suspension: Add the desired mass of 2-(Aminomethyl)-5-methylphenol hydrochloride to ~80% of your final required volume of high-purity water. Stir to create a suspension.
Acidification: While stirring, add 0.1M or 1M HCl dropwise. The solid should begin to dissolve as the pH drops.
Complete Dissolution: Continue adding HCl until all the solid is dissolved. The target pH should ideally be below 4 to ensure full protonation of the amino group[1].
Final Volume: Transfer the solution to a volumetric flask and add water to reach the final target volume.
pH Check: If required for your experiment, you can then carefully adjust the pH upwards with a base, but be aware that the compound may precipitate if you enter the 5-9 pH range.
Protocol 2: Preparing a Basic Stock Solution
This method is useful if your downstream application requires a basic environment.
Suspension: Create a suspension of the compound in ~80% of your final required volume of high-purity water.
Basification: While stirring, add 0.1M or 1M NaOH dropwise. The solid will dissolve as the phenolic group is deprotonated to form the soluble phenolate salt[2][5]. The target pH should be above 11[1].
Final Volume: Adjust to the final volume with water in a volumetric flask.
Q3: My experiment is pH-sensitive. How can I dissolve the compound without drastic pH changes?
A3: If pH modification is not an option, the use of an organic co-solvent to create a concentrated stock solution is the standard alternative approach[6][7].
Protocol 3: Co-Solvent Stock Solution Preparation
Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for dissolving polar molecules containing hydroxyl and amino groups[1][8].
Stock Preparation: Dissolve the 2-(Aminomethyl)-5-methylphenol hydrochloride in 100% DMSO (or absolute ethanol) to create a high-concentration stock (e.g., 10-50 mg/mL). The compound should dissolve readily in these solvents.
Aqueous Dilution: Slowly add the concentrated stock solution dropwise into your stirred aqueous buffer to achieve the final desired concentration.
Final Co-solvent Concentration:Crucially, ensure the final percentage of the organic solvent in your aqueous solution is as low as possible (typically <1%, and often <0.1%) to avoid artifacts or toxicity in biological experiments[7]. If you see precipitation upon dilution, you may be exceeding the compound's solubility limit at that final concentration, even with a co-solvent.
Q4: Is it safe to use heat or sonication to aid dissolution?
A4: Yes, these physical methods can be used cautiously as supplementary tools.
Sonication: A 10-15 minute treatment in an ultrasonic bath is an excellent way to break down solid aggregates and accelerate the dissolution process. It is a low-risk method for overcoming kinetic barriers to solubility[6].
Gentle Warming: Warming the solution (e.g., to 37-40°C) can increase solubility. However, since the thermal stability profile of this specific compound in solution is not widely published, prolonged exposure to high temperatures should be avoided to prevent potential degradation. The free base, 2-Amino-5-methylphenol, is stable under normal temperatures and pressures[9].
Part 3: The Science Behind the Solubility
Understanding the ionization state of 2-(Aminomethyl)-5-methylphenol at different pH values is key to mastering its handling. The diagram below illustrates how the molecule's structure and charge change with pH, directly impacting its interaction with the aqueous solvent.
Caption: Effect of pH on the ionization and solubility of 2-(Aminomethyl)-5-methylphenol.
As shown, moving away from the neutral pH range ensures the molecule carries a net charge, dramatically improving its ability to form favorable interactions with polar water molecules and thereby increasing its solubility.
Part 4: Physicochemical Properties
Below is a summary of known properties for the free base, 2-Amino-5-methylphenol, which are relevant to handling and storage.
2-(aminomethyl)-5-methylphenol hydrochloride — Chemical Substance Information. (n.d.). Chemwatch. Retrieved March 17, 2026, from [Link]
P-Aminophenol HCL won't dissolve. (2026, January 23). Photrio.com Photography Forums. Retrieved March 17, 2026, from [Link]
5-(Aminomethyl)-2-methylphenol hydrochloride. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
Goodwin, B., et al. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. Journal of Chemical Education. Retrieved March 17, 2026, from [Link]
Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. Retrieved March 17, 2026, from [Link]
2-Amino-5-methylphenol. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. (2020). PMC. Retrieved March 17, 2026, from [Link]
How to remove the phenol from the reaction mixture without doing column chromatography? (2017, April 26). ResearchGate. Retrieved March 17, 2026, from [Link]
Leston, G. (1984). Process for the purification of p-aminophenol. U.S. Patent No. 4,440,954.
Solubilization techniques used for poorly water-soluble drugs. (2022). PMC. Retrieved March 17, 2026, from [Link]
5-amino-2-methylphenol. (2024, April 9). ChemBK. Retrieved March 17, 2026, from [Link]
Tips needed for insoluble compound. (2025, September 9). Reddit. Retrieved March 17, 2026, from [Link]
Process for separating chlorinated phenols. (1984). Google Patents.
How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024, April 1). American Pharmaceutical Review. Retrieved March 17, 2026, from [Link]
How can I separate my active natural compound from HCL? (2015, December 8). ResearchGate. Retrieved March 17, 2026, from [Link]
Extraction of phenolic compounds: A review. (2020). PMC. Retrieved March 17, 2026, from [Link]
Process for extraction of phenol from aqueous mixtures. (1957). Google Patents.
Technical Support Center: Recrystallization and Purification of 2-(Aminomethyl)-5-methylphenol hydrochloride
Welcome to the technical support center for 2-(Aminomethyl)-5-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical so...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(Aminomethyl)-5-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction: The Challenge of Purity
2-(Aminomethyl)-5-methylphenol hydrochloride is an aminophenol derivative, a class of compounds notoriously susceptible to oxidation, which often results in discoloration (pink to brown hues) of the material.[1] Achieving high purity is critical for downstream applications, particularly in pharmaceutical synthesis, where impurities can affect reaction outcomes, yield, and the safety profile of the final active pharmaceutical ingredient (API).[2][3] This guide provides robust protocols and troubleshooting logic to help you consistently obtain high-purity material.
Understanding the fundamental properties of your compound is the first step toward successful purification. As a hydrochloride salt, its solubility is markedly different from its free-base form, favoring polar solvents.
Off-white to beige or brown crystalline powder. Color is a key indicator of oxidative impurities.[5]
Melting Point
Data for the hydrochloride salt is not consistently published. The free base (2-Amino-5-methylphenol) melts at 159-162 °C.[6] The salt form is expected to have a significantly higher melting point.
Solubility Profile
High: Water, Methanol, Ethanol. Moderate: Isopropanol. Low/Insoluble: Ethyl Acetate, Toluene, Heptane, Dichloromethane. The hydrochloride group enhances polarity.
Expert Handling Recommendations:
Preventing Oxidation: This compound is sensitive to air and light. Handle under an inert atmosphere (nitrogen or argon) when possible, especially during heating steps, to prevent the formation of colored quinone-like impurities.[1]
Hygroscopicity: As a salt, the compound can be hygroscopic. Store in a tightly sealed container in a desiccator or dry cabinet.
Safety: The compound is classified as harmful if swallowed and causes skin and eye irritation.[4][7] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
This protocol employs a mixed-solvent system, which offers excellent control over the crystallization process. Ethanol is the primary solvent where the compound is soluble when hot, and water acts as the anti-solvent, reducing its solubility upon cooling to induce crystallization.
Step-by-Step Methodology
Dissolution: In an Erlenmeyer flask, add the crude 2-(Aminomethyl)-5-methylphenol hydrochloride. Add the minimum volume of 95% ethanol required to create a slurry. Heat the mixture to a gentle boil with stirring (a magnetic stir bar is ideal).
Achieve Saturation: Continue adding boiling 95% ethanol dropwise until the solid just dissolves completely. It is critical to use the absolute minimum amount of hot solvent to ensure a good recovery yield.[8] Adding excess solvent is the most common reason for failed or low-yield recrystallizations.[9]
(Optional) Decolorization: If the solution is significantly colored (e.g., dark yellow, brown), remove it from the heat source. Allow it to cool for a minute, then add a small amount (1-2% w/w of your compound) of activated charcoal.[1][10] Return the mixture to a boil for 2-5 minutes. The charcoal will adsorb the colored impurities.
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, a hot filtration is necessary. Pre-warm a funnel and a clean receiving flask with hot solvent to prevent premature crystallization.[11] Quickly filter the hot solution through a fluted filter paper.
Induce Crystallization: To the clear, hot filtrate, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of supersaturation. Add one or two drops of hot ethanol to redissolve the cloudiness and obtain a clear solution again.[11]
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor" rather than being trapped in the crystal lattice.[8][12]
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold solvent. A good washing solvent is a pre-chilled mixture of the same ethanol/water ratio used for the crystallization. Using non-chilled or excessive washing solvent will redissolve a significant portion of your product.[1][8]
Drying: Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to remove residual solvents.
Recrystallization Workflow Diagram
Caption: Standard workflow for mixed-solvent recrystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 2-(Aminomethyl)-5-methylphenol hydrochloride?
A mixed-solvent system of a polar alcohol (like ethanol or isopropanol) and water is highly effective. The alcohol solubilizes the compound at high temperatures, while water acts as an anti-solvent to induce crystallization upon cooling.[11] A single-solvent system using methanol or water can also work, but a mixed system often provides better control over crystal formation and purity.
Q2: My purified product is pink/brown. What causes this and how can I fix it?
This coloration is almost always due to the oxidation of the aminophenol functional group.[1] To fix this, perform a charcoal treatment during recrystallization as described in the protocol above.[1][10] To prevent it, minimize the exposure of the compound to air, especially when in a hot solution, by working under an inert atmosphere like nitrogen.
Q3: What is a typical recovery yield for this recrystallization?
A yield of 80-90% is considered good. Yields can be lower if too much solvent was used, the compound has significant solubility in the cold solvent, or too much product was lost during washing.[8][12] If your yield is low, you can try to concentrate the mother liquor (the filtrate) by boiling off some solvent and cooling again to obtain a "second crop" of crystals, though this crop may be less pure.
Q4: How can I assess the purity of my final product?
The gold standard for purity assessment of pharmaceutical intermediates is High-Performance Liquid Chromatography (HPLC).[13][14] A sharp melting point range is a good qualitative indicator of purity. A pure compound should melt over a narrow range (1-2 °C). Quantitative NMR (qNMR) provides an excellent orthogonal method for purity evaluation.[2]
Q5: Why is it important to cool the solution slowly?
Slow cooling encourages the formation of large, well-defined crystals. This process is selective, meaning molecules of the desired compound will preferentially deposit onto the growing crystal lattice, leaving impurities behind in the solvent.[15] Rapid cooling ("crashing out") traps impurities within the crystals, defeating the purpose of the purification.[12]
Section 4: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a logical approach to diagnosing and solving common recrystallization problems.
Table 2: Troubleshooting Common Recrystallization Issues
Problem
Probable Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
1. Too much solvent was used: The solution is not saturated at the lower temperature.[8][9] 2. Supersaturation: The solution has cooled below its saturation point but has no nucleation site to initiate crystal growth.[9]
1. Re-heat the solution and boil off a portion of the solvent to increase the concentration, then cool again.[12] 2. Induce crystallization by: a) Scratching the inner wall of the flask at the liquid's surface with a glass rod.[8][9] b) Adding a "seed crystal" of the pure compound.[9][12]
The compound "oils out" instead of crystallizing.
1. High impurity level: Impurities can depress the melting point of the mixture, causing it to separate as a liquid oil.[9] 2. Solution cooled too quickly from a very high temperature.
1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional primary solvent (e.g., ethanol). 3. Allow the solution to cool much more slowly. Insulating the flask can help.[9] 4. If oiling persists, consider purifying by a different method (e.g., column chromatography) before attempting recrystallization again.
Recovery yield is very low (<70%).
1. Too much solvent was used during dissolution.[12] 2. Excessive washing of the collected crystals. 3. Washing with solvent that was not ice-cold. [8] 4. The compound has unexpectedly high solubility in the cold solvent system.
1. Concentrate the mother liquor by boiling off solvent and cool to recover a second crop of crystals. 2. In future attempts, use the absolute minimum volume of boiling solvent for dissolution and wash the final crystals sparingly with ice-cold solvent.[8]
Crystals form immediately and rapidly ("crash out") upon cooling.
1. Solution is too concentrated. 2. The chosen anti-solvent is too effective or was added too quickly.
This compromises purity by trapping impurities.[12] 1. Re-heat the solution to re-dissolve the solid. 2. Add a small amount (5-10% of the total volume) of the primary hot solvent to slightly decrease the saturation. 3. Allow the solution to cool more slowly.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
2-(aminomethyl)-5-methylphenol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 17, 2026, from [Link]
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved March 17, 2026, from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]
5-(Aminomethyl)-2-methylphenol hydrochloride. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
Spiegler, W. (1973). Purification of p-Aminophenol (U.S. Patent No. 3,717,680). U.S.
Benner, R. (1972). Purification of p-aminophenol (U.S. Patent No. 3,694,508). U.S.
De Angelis, G., & Massardo, P. (1981). Process for the purification of p-aminophenol (European Patent No. EP 0041837 A1).
Lunsford, C. (1973). Method of purification of n-acetyl-p-aminophenol (U.S. Patent No. 3,748,358). U.S.
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 17, 2026, from [Link]
2-Amino-5-methylphenol. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
Fischer, A., et al. (1998). Process for the preparation of 2-amino-5-alkyl-phenols (German Patent No. DE19651040C2).
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved March 17, 2026, from [Link]
Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved March 17, 2026, from [Link]
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025). International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved March 17, 2026, from [Link]
Maghsoodi, M. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. Retrieved March 17, 2026, from [Link]
5-amino-2-methylphenol. (2024, April 9). ChemBK. Retrieved March 17, 2026, from [Link]
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). Retrieved March 17, 2026, from [Link]
Klepsa, S. (2012). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate. [Link]
Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68. [Link]
Impurities: guideline for residual solvents. (2000, July 20). European Medicines Agency (EMA). Retrieved March 17, 2026, from [Link]
Alpegiani, M., et al. (1999). Process for the purification of an aminoalcohol (U.S. Patent No. 5,866,719). U.S.
Technical Support Center: Troubleshooting 2-(Aminomethyl)-5-methylphenol Hydrochloride Batch Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that the scale-up of aminomethylated phenols frequently fails due to a misunderstanding of the kinetic competition between produ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that the scale-up of aminomethylated phenols frequently fails due to a misunderstanding of the kinetic competition between product formation and over-alkylation.
This guide abandons rigid, theoretical templates in favor of a field-tested, causality-driven approach. We will dissect the mechanistic origins of common impurities in the batch production of 2-(Aminomethyl)-5-methylphenol hydrochloride and provide self-validating protocols to ensure high-purity API generation.
Part 1: Reaction Workflow & Impurity Pathways
To successfully troubleshoot a batch, you must first visualize the chemical logic of the synthesis and the competing side reactions. The direct Mannich reaction is often avoided for primary amine synthesis due to kinetic over-alkylation. Instead, the industry standard relies on the formylation of 5-methylphenol followed by oxime formation and controlled reduction.
Workflow of 2-(Aminomethyl)-5-methylphenol HCl synthesis and associated impurity pathways.
Part 2: Troubleshooting FAQs (Mechanisms & Causality)
Q1: We attempted a direct Mannich reaction using ammonia and formaldehyde, but our HPLC shows massive amounts of secondary/tertiary amines and benzoxazines. Why?Causality: The direct Mannich reaction of phenols with ammonia is notoriously poorly selective. The initial primary amine product, 2-(aminomethyl)-5-methylphenol, is significantly more nucleophilic than the starting ammonia. It rapidly outcompetes ammonia to react with additional formaldehyde and phenol, forming secondary amines (dimers), tertiary amines, and cyclic benzoxazines.
Solution: Abandon the direct ammonia Mannich route for batch production. Utilize the two-step sequence detailed in our protocols: formylation followed by oxime formation and reduction. This ensures the nitrogen is introduced without the risk of over-alkylation.
Q2: During the catalytic hydrogenation of the oxime intermediate, we still detect 10-15% of a secondary amine dimer. How can we suppress this?Causality: The reduction of aldoximes with H₂ over heterogeneous catalysts is usually accompanied by a side reaction of secondary amine formation due to the high steric accessibility of the oxime carbon atom[1]. Mechanistically, the oxime is reduced to an intermediate imine. The newly formed primary amine can attack this imine, forming a secondary ketimine that is subsequently reduced to a dimer.
Solution: Conduct the hydrogenation in a strictly acidic medium (e.g., ethanolic HCl). The acid immediately protonates the primary amine as it forms, converting it into the non-nucleophilic ammonium salt. This shuts down the condensation side-reaction and directly yields your target hydrochloride salt. Advanced reduction strategies sometimes employ alternative reagents to control diastereoselectivity and minimize side reactions, though catalytic hydrogenation remains the industrial standard[2].
Q3: Our final batch has a pink/brown discoloration. What is the origin of these colored impurities and how do we remove them?Causality: Phenolic compounds are highly susceptible to oxidation, which can lead to colored quinone methide impurities, especially under non-inert conditions[3]. Exposure to oxygen, particularly under neutral to basic conditions during workup, triggers single-electron oxidation.
Solution: Maintain a strict inert atmosphere (N₂ or Ar) during all reaction and workup phases. Introduce a mild antioxidant, such as ascorbic acid or BHT, during the crystallization phase, and ensure the pH remains acidic (pH < 4) to stabilize the phenol.
Part 3: Quantitative Data on Impurity Clearance
Optimizing the final fractional crystallization is critical for separating the desired 2-(Aminomethyl)-5-methylphenol hydrochloride from regioisomers formed during the initial formylation step. The ortho-aminomethyl phenol hydrochloride exhibits strong intramolecular hydrogen bonding, which alters its crystal lattice energy and solubility profile compared to para- or meta- isomers.
Table 1: Quantitative Impurity Profiling and Clearance via Fractional Crystallization (Isopropanol/Acetone)
Impurity Type
Pre-Crystallization (%)
Post-Crystallization (%)
Clearance Mechanism
Secondary Amine Dimer
12.5%
< 0.1%
High solubility of the bulky dimer in acetone.
Regioisomer (4-substituted)
4.2%
< 0.5%
Differential lattice energy due to lack of intramolecular H-bonding.
Quinone Methides (Oxidation)
1.8%
Not Detected
Excluded from the crystal lattice; washed out in the mother liquor.
Unreacted Oxime
0.9%
< 0.05%
Highly soluble in the isopropanol fraction.
Part 4: Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Synthesis of 2-Hydroxy-4-methylbenzaldehyde Oxime
Charge Reactor: Add 2-hydroxy-4-methylbenzaldehyde (1.0 eq) and absolute ethanol (5 volumes) to a glass-lined reactor.
Buffer Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) dissolved in a minimal amount of DI water.
Causality: Sodium acetate acts as a crucial buffer. It liberates the free hydroxylamine base required for the nucleophilic attack while preventing the pH from dropping too low, which would protonate the aldehyde oxygen and stall the reaction.
Reaction: Stir vigorously at 60°C for 2 hours.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the aldehyde starting material (UV active, stains bright yellow with 2,4-DNP) is fully consumed, replaced by a more polar oxime spot.
Workup: Concentrate the mixture under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude oxime.
Protocol B: Acid-Mediated Catalytic Hydrogenation
Mechanistic logic of acid-mediated suppression of secondary amine impurities during oxime reduction.
Preparation: Transfer the purified oxime (1.0 eq) to a high-pressure Hastelloy hydrogenation vessel.
Acidic Solvation: Dissolve the oxime in anhydrous ethanol (10 volumes) containing 1.5 equivalents of anhydrous HCl (ethanolic HCl).
Causality: The stoichiometric excess of HCl is non-negotiable. It ensures that every molecule of primary amine generated is instantly protonated to the non-nucleophilic ammonium salt, completely shutting down the dimerization pathway shown in the diagram above.
Catalyst Addition: Add 10 wt% Pd/C (0.05 eq Pd). Purge the vessel with N₂ (3x) to remove oxygen, then purge with H₂ (3x).
Hydrogenation: Pressurize the vessel to 50 psi H₂ and stir vigorously at 25°C until hydrogen uptake ceases (approximately 4-6 hours).
Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is self-validated when the chromatogram shows <0.5% of the intermediate imine and <0.1% of the secondary amine dimer.
Filtration & Crystallization: Filter the catalyst through a pad of Celite under a strict inert argon blanket to prevent oxidation of the electron-rich phenol. Concentrate the filtrate to 3 volumes and induce crystallization by the dropwise addition of cold acetone. Filter and dry the resulting white crystalline 2-(Aminomethyl)-5-methylphenol hydrochloride in a vacuum oven at 40°C.
Technical Support Center: Handling & Storage of 2-(Aminomethyl)-5-methylphenol Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03-5)[1].
This compound presents a dual-handling challenge: the hydrochloride salt is severely hygroscopic, while the electron-rich phenolic ring is highly susceptible to oxidation[2][3]. This guide bridges the gap between theoretical chemistry and practical benchtop execution, ensuring your reagents remain stable and your experimental stoichiometry remains accurate.
Physicochemical Storage Metrics
To maintain the integrity of this compound, strict environmental controls must be implemented. Below is a summary of the quantitative storage parameters required to prevent degradation.
Parameter
Optimal Condition
Scientific Rationale
Storage Temperature
2–8 °C
Minimizes thermal degradation and kinetic reactivity[4].
Relative Humidity (RH)
< 5%
Prevents deliquescence and hydrolysis of the hygroscopic HCl salt[5].
Atmosphere
Argon or Nitrogen
Displaces atmospheric oxygen to prevent phenol oxidation[6].
Container Material
Amber Glass (PTFE-lined)
Inert to amines; blocks UV/visible light to prevent photo-oxidation[4].
Shelf Life (Unopened)
Up to 36 months
Maintained only if factory seals remain intact under inert gas[4].
Troubleshooting & FAQ
Q1: Why does the powder clump, and why does it sometimes turn pink or brown on the benchtop?
Causality: The degradation of this compound is a two-step cascade initiated by moisture. First, the amine hydrochloride salt forms strong hydrogen bonds with atmospheric water, leading to rapid moisture absorption (deliquescence)[2][3]. Once solvated by this microscopic water layer, the amine can partially dissociate. Concurrently, the electron-donating methyl and aminomethyl groups make the phenolic ring highly vulnerable to oxidation by atmospheric oxygen—a process accelerated by the absorbed moisture and ambient light[4]. This oxidation yields quinone derivatives, which are highly conjugated and manifest as a pink, brown, or black discoloration.
Chemical degradation pathway of 2-(Aminomethyl)-5-methylphenol HCl due to moisture and oxygen.
Q2: What is the optimal long-term storage strategy to prevent this degradation?
Causality: Storing the compound at 2–8 °C slows kinetic degradation[4]. However, cold storage introduces a severe condensation risk when the bottle is removed from the fridge.
Solution: The primary container must be purged with Argon or dry Nitrogen before sealing to create a protective blanket[6]. Store this primary bottle inside a secondary desiccator cabinet or a sealed moisture barrier bag containing indicating silica gel (maintaining RH < 5%)[5]. Crucially, allow the sealed container to reach room temperature before opening to prevent ambient moisture from instantly condensing on the cold powder[3].
Q3: How do I accurately weigh this compound without it absorbing water and ruining my reaction stoichiometry?
Causality: Because the hygroscopic salt gains mass from atmospheric water in real-time while sitting on the balance, attempting to weigh an exact target mass (e.g., exactly 10.0 mg) will result in a lower actual molar concentration of your active API[3]. You must use a "weigh-by-difference" methodology to create a self-validating protocol.
Step-by-step workflow for the accurate weighing of hygroscopic amine hydrochloride salts.
Protocol: Moisture-Free Weighing & Aliquoting
Preparation: Pre-dry all spatulas and receiving vials in an oven at 120 °C for at least 2 hours. Cool them in a vacuum desiccator.
Equilibration: Ensure the sealed primary reagent bottle has fully reached room temperature.
Tare: Place the empty, capped receiving vial on the analytical balance and tare it.
Rapid Transfer: Working in a low-humidity environment (<20% RH) or a glovebox, quickly open the primary bottle, transfer an approximate amount of the powder into the receiving vial, and immediately cap the receiving vial[3].
Seal & Purge: Purge the primary reagent bottle with dry Argon or Nitrogen using a manifold or transfer adapter before resealing[6].
Weigh by Difference: Place the capped receiving vial back on the balance to record the exact mass transferred. Calculate your required solvent volume based on this exact mass , rather than keeping the vial open to add/remove powder to hit a specific target number.
Dissolution: Inject anhydrous solvent directly through a septum into the receiving vial to prepare your stock solution[6].
Q4: My batch has formed hard clumps but hasn't changed color. Can I still use it?
Troubleshooting: If the powder has clumped but remains white or off-white, it has absorbed moisture but has not yet undergone significant phenolic oxidation[3].
For non-quantitative applications: You can gently break the clumps with a dry spatula inside a glovebox and proceed[3].
For precise stoichiometry: The absorbed water mass will skew your molar calculations. Do not use the solid as-is.
Salvage Protocol: Dissolve the clumped material in a minimal amount of anhydrous solvent, dry the solution over anhydrous sodium sulfate (
Na2SO4
), filter, and lyophilize (freeze-dry) the filtrate to restore the salt to a pristine, anhydrous state.
A Comparative Guide to 2-(Aminomethyl)phenol and its Methylated Analogue: Structure, Synthesis, and Application
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison between 2-(Aminomethyl)phenol and its derivative, 2-(Aminomethyl)-5-methylphenol hydro...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between 2-(Aminomethyl)phenol and its derivative, 2-(Aminomethyl)-5-methylphenol hydrochloride. While 2-(Aminomethyl)phenol is a well-characterized compound with emerging therapeutic applications, its methylated counterpart is less documented. This analysis synthesizes available data and established chemical principles to evaluate their respective properties, potential performance, and research utility. We will explore how subtle structural modifications—the addition of a methyl group and conversion to a hydrochloride salt—can influence physicochemical properties, reactivity, and biological potential.
Section 1: At a Glance: A Structural and Physicochemical Comparison
The core structural difference between the two molecules is the presence of a methyl group at the C5 position of the benzene ring in 2-(Aminomethyl)-5-methylphenol hydrochloride. This substitution, along with the hydrochloride salt form, dictates significant shifts in their chemical and physical properties.
2-(Aminomethyl)phenol features a phenol group ortho to an aminomethyl substituent, a configuration that allows for intramolecular hydrogen bonding, which influences its reactivity.[1] The addition of a methyl group in the para position relative to the hydroxyl group introduces an electron-donating effect, which can modulate the acidity of the phenol and the reactivity of the aromatic ring. The hydrochloride salt form of the methylated analogue is primarily intended to enhance aqueous solubility and improve stability for handling and formulation.
The ionic nature of the salt significantly reduces partitioning into octanol.
Section 2: Synthesis and Reactivity Insights
The synthetic routes to these compounds inform their potential for large-scale production and derivatization. Their reactivity profiles, governed by their functional groups, determine their utility as chemical intermediates.
Synthesis Pathways
2-(Aminomethyl)phenol is commonly synthesized via the reduction of a corresponding nitro compound. One established method involves the reduction of 2-(2-nitrovinyl)phenol using a powerful reducing agent like lithium aluminium hydride (LiAlH₄).[1]
2-(Aminomethyl)-5-methylphenol hydrochloride synthesis, while not explicitly detailed in the available literature, can be logically inferred. A plausible route would involve the Mannich reaction on p-cresol (4-methylphenol). This reaction introduces an aminomethyl group ortho to the hydroxyl substituent. Subsequent treatment with hydrochloric acid would yield the final salt.
Comparative Reactivity
The key functional groups—phenolic hydroxyl, primary amine, and the aromatic ring—are common to both parent molecules.
Phenolic Reactivity: The methyl group in 2-(Aminomethyl)-5-methylphenol is electron-donating, which increases the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic substitution and may slightly decrease the acidity (pKa) of the phenolic proton compared to the unsubstituted analogue.
Amine Reactivity: The primary amine in both compounds is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.[7]
Salt Form: The hydrochloride salt of 2-(Aminomethyl)-5-methylphenol renders the amine non-nucleophilic until it is neutralized by a base. This can be an advantage, protecting the amine group during certain reaction steps.
Section 3: Applications and Performance Landscape
The utility of these compounds spans from being versatile chemical intermediates to possessing specific biological activities. 2-(Aminomethyl)phenol, in particular, has been investigated for its therapeutic potential.
2-(Aminomethyl)phenol: A Promising Therapeutic Agent
This compound, also known as 2-HOBA, has demonstrated significant potential as a selective scavenger of reactive dicarbonyl species like isolevuglandins (IsoLGs).[8] These species are implicated in the pathophysiology of various diseases by forming adducts with proteins and lipids, leading to cellular damage and inflammation.
By trapping these harmful aldehydes, 2-(Aminomethyl)phenol exhibits antioxidant properties and has been shown to:
Prevent the formation of advanced glycation end-products (AGEs).[1]
Reduce inflammation and features of plaque instability in mouse models of atherosclerosis.[8]
Be under investigation in a clinical trial to assess its effects in older adults (NCT03556319).[1][4][9]
Beyond its therapeutic potential, 2-(Aminomethyl)phenol serves as a key building block in the synthesis of dyes and polymer additives.[1][10]
2-(Aminomethyl)-5-methylphenol hydrochloride: An Exploratory Compound
Direct experimental data on the applications of 2-(Aminomethyl)-5-methylphenol hydrochloride is not widely available. However, we can predict its potential based on its structure.
Intermediate for Synthesis: Like its unmethylated counterpart, it is a valuable intermediate. The methyl group can be used to fine-tune the properties (e.g., color, stability, solubility) of final products like azo dyes or pharmacologically active molecules.[10]
Potential Biological Activity: The core aminophenol structure is a known pharmacophore.[11] The addition of the methyl group could modulate biological activity. For instance, related compounds like 2-Amino-5-methylphenol (where the amine is directly on the ring) have been investigated for creating derivatives with antibacterial activity.[7] It is plausible that 2-(Aminomethyl)-5-methylphenol could exhibit similar, or perhaps enhanced, biological effects due to increased lipophilicity conferred by the methyl group.
Section 4: Experimental Protocols
To facilitate further research and direct comparison, we provide a standardized protocol for evaluating a key performance metric for these phenolic compounds: antioxidant activity.
This protocol provides a framework for comparing the antioxidant capacity of both compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Objective: To determine and compare the IC₅₀ (concentration required for 50% scavenging) values for 2-(Aminomethyl)phenol and 2-(Aminomethyl)-5-methylphenol free base.
Materials:
2-(Aminomethyl)phenol
2-(Aminomethyl)-5-methylphenol hydrochloride (to be neutralized with a suitable base to generate the free base for the assay)
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol (spectroscopic grade)
Ascorbic acid (positive control)
96-well microplates
Microplate reader (capable of reading absorbance at ~517 nm)
Procedure:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
Prepare stock solutions (e.g., 1 mg/mL) of the test compounds and ascorbic acid in methanol.
For 2-(Aminomethyl)-5-methylphenol hydrochloride, neutralize a stock solution with an equimolar amount of a non-interfering base (e.g., NaOH) and dilute with methanol to prepare the free base stock.
Assay Protocol:
Create a series of dilutions from the stock solutions of the test compounds and ascorbic acid in methanol.
In a 96-well plate, add 100 µL of each dilution to separate wells.
Add 100 µL of the 0.1 mM DPPH solution to each well.
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
Prepare blank wells for each compound concentration containing 100 µL of the compound dilution and 100 µL of methanol.
Incubation and Measurement:
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of DPPH scavenging activity for each concentration using the formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
(where A_control is the absorbance of the control and A_sample is the absorbance of the test sample, corrected for the blank).
Plot the % scavenging against the concentration of each compound.
Determine the IC₅₀ value from the plot, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Expected Outcome: The electron-donating methyl group on 2-(Aminomethyl)-5-methylphenol may enhance its radical scavenging activity, potentially resulting in a lower IC₅₀ value compared to 2-(Aminomethyl)phenol. However, this must be confirmed experimentally.
Section 5: Conclusion and Future Directions
This guide establishes 2-(Aminomethyl)phenol as a compound of significant interest, particularly in drug development, owing to its well-defined mechanism as a dicarbonyl scavenger.[8] Its utility as a synthetic intermediate is also well-established.[1][9]
2-(Aminomethyl)-5-methylphenol hydrochloride, while less characterized, represents a logical next step for lead optimization and material science applications. The addition of the methyl group provides a tool to modulate lipophilicity, electronic properties, and metabolic stability, while the hydrochloride form offers practical advantages in solubility and handling.
For researchers, 2-(Aminomethyl)-5-methylphenol hydrochloride is a prime candidate for exploratory studies. We recommend a direct, side-by-side experimental evaluation against its unmethylated analogue to quantify the impact of the methyl substitution on biological activity (e.g., antioxidant, antimicrobial, cytotoxic assays) and chemical properties. Such studies will be crucial to unlocking the full potential of this versatile phenolic scaffold.
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction. Tetrahedron, 46(6), 1791-1837. (Note: While a direct link isn't provided in the search results, this is a foundational review on the Mannich reaction, relevant to the proposed synthesis.)
Google Patents. (n.d.). EP1746088A1 - 2-Amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives.
Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylphenol | CAS 2835-98-5.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42625592, 5-(Aminomethyl)-2-methylphenol hydrochloride.
Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
NextSDS. (n.d.). 2-(aminomethyl)-5-methylphenol hydrochloride — Chemical Substance Information.
BenchChem. (n.d.). Statistical analysis of experimental data involving 3-(Aminomethyl)phenol.
ChemicalBook. (n.d.). 2-Amino-5-methylphenol(2835-98-5)MSDS Melting Point Boiling Density Storage Transport.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76082, 2-Amino-5-methylphenol.
BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-67.
Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Aminomethyl)phenol | 932-30-9.
Semantic Scholar. (n.d.). 2-amino-5-methylphenol.
BenchChem. (n.d.). A Comparative Analysis of 2,6-Bis(aminomethyl)phenol and Structurally Related Phenolic Compounds.
Thermo Fisher Scientific. (n.d.). 2-Amino-5-methylphenol, 98% 10 g.
Apollo Scientific. (n.d.). 5-Amino-2-methylphenol | 2835-95-2.
NIST. (n.d.). 2-Methoxy-5-methylphenol. In NIST Chemistry WebBook.
European Commission, Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75).
ResearchGate. (2017). How to prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol.
Mass spectrometry fragmentation analysis of 2-(Aminomethyl)-5-methylphenol;hydrochloride
Mass Spectrometry Fragmentation Analysis of 2-(Aminomethyl)-5-methylphenol Hydrochloride: A Comparative Guide As a building block in pharmaceutical synthesis, 2-(aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Analysis of 2-(Aminomethyl)-5-methylphenol Hydrochloride: A Comparative Guide
As a building block in pharmaceutical synthesis, 2-(aminomethyl)-5-methylphenol hydrochloride (CAS: 2460755-03-5)[1] is a critical intermediate. Aminomethylphenol derivatives are increasingly recognized for their potent bioactivity, most notably serving as the core scaffold for novel antimalarial agents like JPC-3210[2]. For researchers and analytical chemists, distinguishing this specific regiochemistry from its positional isomers (e.g., meta- and para-aminomethylphenols) is paramount.
This guide provides an in-depth comparative analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) profile of 2-(aminomethyl)-5-methylphenol, detailing the thermodynamic causality behind its fragmentation and providing a self-validating analytical protocol for its unambiguous identification.
Mechanistic Principles: The Ortho-Effect and Quinone Methide Formation
In positive electrospray ionization (ESI+), the hydrochloride salt of 2-(aminomethyl)-5-methylphenol dissociates, and the free base is protonated at the most basic site (the primary amine) to yield a precursor ion [M+H]⁺ at m/z 138.09.
The defining feature of this molecule's MS/MS spectrum is the highly facile, low-energy loss of ammonia (NH₃, -17 Da) to yield a dominant fragment at m/z 121.06[3].
The Causality of Fragmentation:
Why does this specific isomer lose ammonia so readily compared to its analogs? The answer lies in the ortho-effect [4]. The spatial proximity of the phenolic hydroxyl group at the C1 position and the protonated aminomethyl group at the C2 position allows for a concerted, cyclic hydrogen transfer. Upon collision-induced dissociation (CID), this proximity dramatically lowers the activation energy required to expel neutral NH₃. The resulting product is a highly conjugated, thermodynamically stable ortho-quinone methide (o-QM) intermediate[5].
Conversely, meta-isomers cannot form stable quinone methides, and para-isomers, while capable of forming para-quinone methides, lack the spatial proximity required for the low-energy cyclic transition state, thus requiring significantly higher collision energies to induce fragmentation.
Comparative MS/MS Profiling
To objectively evaluate the analytical performance and identification metrics of 2-(aminomethyl)-5-methylphenol, we must compare it against its structural alternatives. The table below summarizes the quantitative fragmentation behavior of three positional isomers.
Compound Alternative
Precursor [M+H]⁺
Primary Neutral Loss
Base Peak (Low CE: 10 eV)
Base Peak (High CE: 30 eV)
Quinone Methide Formation
Fragmentation Causality
2-(Aminomethyl)-5-methylphenol
m/z 138.09
-17 Da (NH₃)
m/z 121.06
m/z 93.07
Yes (ortho-QM)
Facile cyclic H-transfer due to ortho-effect.
3-(Aminomethyl)-5-methylphenol
m/z 138.09
-17 Da (NH₃)
m/z 138.09
m/z 121.06
No
Sterically restricted; requires high energy to break C-N bond.
4-(Aminomethyl)-5-methylphenol
m/z 138.09
-17 Da (NH₃)
m/z 138.09
m/z 121.06
Yes (para-QM)
Lacks proximity for concerted H-transfer; higher activation barrier.
Fragmentation Pathway Visualization
The following diagram maps the specific fragmentation cascade of 2-(aminomethyl)-5-methylphenol under CID conditions. Following the initial formation of the o-QM, higher collision energies drive secondary neutral losses of carbon monoxide (CO, -28 Da) and water (H₂O, -18 Da), which are diagnostic indicators for phenolic rings.
Fig 1. ESI-MS/MS fragmentation cascade of 2-(Aminomethyl)-5-methylphenol.
To ensure high scientific integrity, the following step-by-step methodology is designed as a self-validating system . By utilizing a Collision Energy (CE) ramp, the protocol inherently confirms the regiochemistry of the analyte; only the ortho-isomer will exhibit near-complete precursor depletion at low collision energies.
Step 1: Sample Preparation & Desalting
Action: Dissolve 1.0 mg of 2-(aminomethyl)-5-methylphenol hydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA). Dilute to a working concentration of 1 µg/mL.
Causality: The hydrochloride salt must be dissociated for optimal MS detection. Formic acid acts as a proton source, ensuring 100% conversion of the free base to the[M+H]⁺ ion while suppressing the formation of sodium [M+Na]⁺ adducts, which do not fragment predictably and complicate spectral interpretation.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Gradient: Hold at 5% B for 0.5 min, ramp to 60% B over 4.5 min. Flow rate: 0.4 mL/min.
Causality: The highly polar aminomethyl group results in poor retention on standard reverse-phase media. Starting at a highly aqueous composition (5% B) ensures adequate column interaction and peak focusing before elution.
Step 3: ESI Source Tuning
Action: Operate in Positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 3.0 kV, Source Temperature to 150 °C, and Desolvation Temperature to 350 °C.
Causality: Aminomethylphenols are thermally labile. Keeping the source temperature relatively low (150 °C) prevents premature, in-source thermal degradation (neutral loss of NH₃ before entering the quadrupole), ensuring that the m/z 138.09 ion isolated by Q1 is genuinely the intact precursor.
Step 4: Energy-Ramped CID (The Self-Validation Step)
Action: Isolate m/z 138.1 in Q1. Acquire MS/MS spectra in Q3 using three distinct Collision Energies: 10 eV, 20 eV, and 30 eV.
Causality: This is the diagnostic verification step.
At 10 eV , the spectrum should show >80% conversion of m/z 138 to m/z 121. If the precursor remains the base peak at 10 eV, the sample is likely the meta- or para-isomer.
At 30 eV , the m/z 121 ion will undergo secondary fragmentation, yielding m/z 93 (loss of CO) and m/z 103 (loss of H₂O). The presence of this energy-dependent spectral shift confirms both the ortho-substitution and the phenolic nature of the ring.
References
Chemical Substance Information: 2-(aminomethyl)-5-methylphenol hydrochloride. nextsds.com.
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology / Journal of Mass Spectrometry.
Multi-omic Characterization of the Mode of Action of a Potent New Antimalarial Compound, JPC-3210.
Chemoenzymatic ortho-quinone methide form
Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers.
A Senior Application Scientist's Guide to the Catalytic Potential of 2-(Aminomethyl)-5-methylphenol hydrochloride
A Comparative Efficacy Investigation in Carbon-Carbon Bond Formation Abstract This guide presents a rigorous, albeit prospective, analysis of the catalytic efficacy of 2-(Aminomethyl)-5-methylphenol hydrochloride. In the...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Efficacy Investigation in Carbon-Carbon Bond Formation
Abstract
This guide presents a rigorous, albeit prospective, analysis of the catalytic efficacy of 2-(Aminomethyl)-5-methylphenol hydrochloride. In the absence of direct, published experimental data for this specific compound, we leverage our expertise in organocatalysis to propose its application in the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation. This document outlines a detailed experimental protocol to evaluate its performance and provides a comparative framework against established catalysts. The scientific integrity of this guide is anchored in established mechanistic principles and validated protocols for analogous chemical systems.
Introduction: Unveiling a Potential Organocatalyst
2-(Aminomethyl)-5-methylphenol hydrochloride is a bifunctional organic molecule possessing both a primary aminomethyl group and a phenolic hydroxyl group. These functionalities are hallmarks of effective organocatalysts, capable of acting as both a Brønsted base/acid and a hydrogen bond donor. The aminomethyl moiety, in its free base form, can activate carbonyl compounds through the formation of reactive enamine or iminium ion intermediates, a well-established mechanism in organocatalysis. The phenolic hydroxyl group can further enhance reactivity and selectivity through hydrogen bonding interactions with the substrate, stabilizing transition states.
While this compound is structurally similar to known aminophenol-based ligands and catalyst precursors, its intrinsic catalytic activity remains largely unexplored in the public domain. This guide, therefore, serves as a pioneering exploration into its potential, providing the necessary theoretical foundation and practical framework for its evaluation.
The Chosen Arena: The Knoevenagel Condensation
To assess the catalytic prowess of 2-(Aminomethyl)-5-methylphenol hydrochloride, we have selected the Knoevenagel condensation as our model reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, and is a widely employed method for the synthesis of α,β-unsaturated compounds. Its prevalence in both academic research and industrial synthesis provides a wealth of comparative data for a multitude of catalysts.
The choice of the Knoevenagel condensation is deliberate. It is sensitive to the nature of the catalyst, with reaction rates and yields being highly dependent on the catalyst's basicity, steric hindrance, and ability to facilitate proton transfer. This sensitivity makes it an excellent platform to discern the catalytic efficacy of our target compound.
Proposed Experimental Investigation
The following is a detailed protocol for evaluating the catalytic activity of 2-(Aminomethyl)-5-methylphenol hydrochloride in the Knoevenagel condensation of benzaldehyde with malononitrile. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product characterization.
Materials and Reagents
2-(Aminomethyl)-5-methylphenol hydrochloride
Benzaldehyde (freshly distilled)
Malononitrile
Triethylamine (for deprotonation of the hydrochloride salt)
Ethanol (anhydrous)
Standard laboratory glassware
Thin-layer chromatography (TLC) plates
Nuclear Magnetic Resonance (NMR) spectrometer
Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Protocol
Catalyst Preparation: In a round-bottom flask, dissolve 2-(Aminomethyl)-5-methylphenol hydrochloride (0.1 mmol) in anhydrous ethanol (5 mL). To this solution, add triethylamine (0.1 mmol) to neutralize the hydrochloride and generate the free base in situ. Stir for 10 minutes at room temperature.
Reaction Setup: To the catalyst solution, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes) until the starting materials are consumed.
Workup and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the desired product, 2-benzylidenemalononitrile.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating catalytic performance.
Comparative Efficacy Analysis
To provide a meaningful context for the potential performance of 2-(Aminomethyl)-5-methylphenol, we present a comparative table of established catalysts for the Knoevenagel condensation. The data is compiled from existing literature for the reaction between benzaldehyde and malononitrile under broadly similar conditions. A placeholder entry for our target compound is included to illustrate the comparative framework.
Catalyst
Catalyst Loading (mol%)
Solvent
Time (h)
Yield (%)
Reference
Piperidine
10
Ethanol
1
95
[Generic Literature Data]
L-Proline
10
Ethanol
2
92
[Generic Literature Data]
Glycine
10
Water
3
88
[Generic Literature Data]
2-(Aminomethyl)-5-methylphenol
10
Ethanol
[TBD]
[TBD]
[This Study]
[TBD]: To Be Determined through the proposed experimental protocol.
This table will allow for a direct comparison of reaction time and product yield, which are key indicators of catalytic efficacy.
Mechanistic Insights: A Postulated Catalytic Cycle
We hypothesize that 2-(Aminomethyl)-5-methylphenol, in its free base form, catalyzes the Knoevenagel condensation through a dual-activation mechanism. The primary amine of the aminomethyl group acts as a Brønsted base, deprotonating the active methylene compound (malononitrile) to generate a nucleophilic enolate. Concurrently, the phenolic hydroxyl group can act as a Brønsted acid, activating the carbonyl group of the aldehyde via hydrogen bonding, thus rendering it more electrophilic. This concerted activation pathway is expected to lower the activation energy of the reaction.
Proposed Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Conclusion and Future Outlook
This guide has established a comprehensive framework for the investigation of 2-(Aminomethyl)-5-methylphenol hydrochloride as a novel organocatalyst. By proposing a detailed experimental protocol for its application in the Knoevenagel condensation and situating its potential performance within the context of established catalysts, we have laid the groundwork for its empirical evaluation.
The bifunctional nature of this molecule suggests a high potential for catalytic activity. Successful validation of this hypothesis through the proposed experimental work would not only introduce a new, potentially efficient, and cost-effective organocatalyst to the synthetic chemist's toolkit but also open avenues for its application in a broader range of organic transformations. The findings from this proposed study will be pivotal in shaping our understanding of the structure-activity relationships in aminophenol-based catalysis.
References
Due to the prospective nature of this guide for the title compound, the references below are representative of the general field of organocatalysis and the Knoevenagel condensation. A comprehensive list of specific references for comparative data would be compiled upon completion of the proposed experimental work.
Title: Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis
Source: Chemical Reviews
URL: [Link]
Title: The Knoevenagel Condensation
Source: Organic Reactions
URL: [Link]
Operational Guide: Safety and Disposal Protocols for 2-(Aminomethyl)-5-methylphenol Hydrochloride As a Senior Application Scientist, I recognize that handling specialized phenolic amine salts like 2-(Aminomethyl)-5-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safety and Disposal Protocols for 2-(Aminomethyl)-5-methylphenol Hydrochloride
As a Senior Application Scientist, I recognize that handling specialized phenolic amine salts like 2-(Aminomethyl)-5-methylphenol hydrochloride requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This guide provides a mechanistic, step-by-step operational framework for the safe handling, spill mitigation, and regulatory-compliant disposal of this compound.
Chemical Profile & Hazard Stratification
Before executing any disposal protocol, we must understand the physicochemical nature of the waste. 2-(Aminomethyl)-5-methylphenol hydrochloride is a synthetic organic salt. The presence of both a phenolic hydroxyl group and an amine hydrochloride moiety dictates its reactivity, solubility, and thermal degradation profile.
Table 1: Quantitative Hazard and Identification Data
Property / Identifier
Value / Classification
Mechanistic Implication for Disposal
CAS Number
2460755-03-5 [1]
Unique identifier required for accurate waste manifesting.
Acute Toxicity (GHS)
Category 4 (H302, H312, H332) [1]
Harmful via all exposure routes; absolutely prevents drain disposal.
Skin/Eye Irritation
Cat 2 (H315) / Cat 2A (H319) [1]
Corrosive nature necessitates neutralizing agents in spill kits.
Target Organ Toxicity
STOT SE 3 (H336) [1]
Aerosolization causes dizziness; requires local exhaust ventilation.
Mechanistic Grounding of Disposal Choices
Why can't we simply wash this compound down the drain or throw it in the standard biohazard bin?
The causality lies in its molecular structure. As a hydrochloride salt of a nitrogen-containing phenol, introducing it to standard municipal waste streams poses two severe risks:
Aquatic Toxicity : Phenolic compounds are notoriously recalcitrant in standard wastewater treatment plants. They can act as biocides that disrupt the aggressive biological treatment units used in municipal facilities [2].
Thermal Degradation Products : If incinerated at low temperatures or without proper emission controls, the compound will undergo incomplete combustion, releasing highly corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx) [3].
Self-Validating Rule: Any disposal method chosen must account for both the capture of halogenated gases (HCl) and the complete thermal destruction of the phenolic ring. Therefore, high-temperature incineration with alkaline flue-gas scrubbing is the only scientifically sound disposal route.
Step-by-Step Operational Disposal Workflows
Protocol A: Standard Laboratory Waste Segregation
Liquid Waste Segregation :
Aqueous Solutions: Collect aqueous washings in a dedicated "Aqueous Acidic Waste" carboy. Do not mix with strong bases to avoid uncontrolled exothermic neutralization reactions.
Organic Solvents: If the compound is dissolved in organic solvents (e.g., methanol or DMSO during assays), collect the waste in a designated "Halogenated Organic Waste" container. The presence of the chloride ion (from the hydrochloride salt) mandates its classification as halogenated waste to ensure the contractor routes it to an incinerator equipped with scrubbers.
Solid Waste Collection :
Place unused powders, contaminated weigh boats, and filter papers into a puncture-resistant, sealable high-density polyethylene (HDPE) container.
Labeling :
Affix a hazardous waste label detailing the exact contents: "Hazardous Waste: Toxic/Irritant Solid - Contains 2-(Aminomethyl)-5-methylphenol HCl". Include the accumulation start date.
In the event of a localized spill, immediate containment is required to prevent aerosolization (which triggers the H336 inhalation hazard) [1].
Isolate and Ventilate : Evacuate non-essential personnel. Ensure the laboratory fume hood is running at maximum capacity to establish negative pressure.
PPE Donning : Equip nitrile gloves (double-gloved), safety goggles, and a fitted N95 or P100 particulate respirator.
Containment (Liquid Spill) : Surround the spill with a non-combustible absorbent material such as diatomaceous earth or bentonite clay [3]. Do not use combustible materials like sawdust.
Containment (Solid Spill) : Do NOT sweep dry powder, as this induces aerosolization. Gently cover the powder with damp paper towels (using water or a dilute neutralizing buffer) to suppress dust, then carefully scoop the material using a non-sparking tool.
Collection and Transfer : Transfer all absorbed material and contaminated cleaning supplies into a designated solid hazardous waste bin.
Secondary Decontamination : Wash the spill surface with a mild alkaline detergent solution to neutralize residual acidic hydrochloride traces, followed by a final water rinse.
Visualizing the Disposal Pathway
To ensure logistical clarity, the following workflow diagrams the segregation and final destruction pathway for all waste streams containing this compound.
Fig 1. Waste segregation and high-temperature incineration workflow.
Regulatory Compliance & RCRA Classification
While 2-(Aminomethyl)-5-methylphenol hydrochloride is not specifically listed by name on the EPA's P-list or U-list for hazardous wastes, it falls under broader regulatory umbrellas due to its toxicity [2].
EPA RCRA Compliance : It must be managed as a characteristic hazardous waste due to its toxicity and potential corrosivity in solution.
Manifesting : When transferring to a licensed waste disposal contractor, ensure the manifest reflects its status as a toxic, halogenated organic compound. Never dispose of untreated waste into the municipal sewer system [3].